Umeclidinium bromide
Description
This compound is the bromide salt form of umeclidinium, a muscarinic receptor antagonist, with bronchodilator activity. Although it does not display selectivity for specific muscarinic receptors, on topical application, umeclidinium acts mainly on M3 muscarinic receptors located on smooth muscle cells, thereby preventing smooth muscle contraction and resulting in bronchodilatory effect.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2013 and has 4 approved and 1 investigational indication.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJHHXHHNGORMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235966 | |
| Record name | Umeclidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869113-09-7 | |
| Record name | Umeclidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869113-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umeclidinium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869113097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umeclidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UMECLIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AN603V4JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Umeclidinium Bromide's Antagonism of the M3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA), with a specific focus on its interaction with the M3 muscarinic acetylcholine receptor (M3R). Umeclidinium is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), and its therapeutic efficacy is intrinsically linked to its potent and sustained blockade of M3 receptors in the airway smooth muscle.
Core Mechanism of Action: Competitive Antagonism
This compound exerts its pharmacological effects through competitive and reversible antagonism of acetylcholine at the M3 receptors.[1] Located on airway smooth muscle, the M3 receptor is the primary mediator of cholinergic-induced bronchoconstriction.[2][3] By binding to the M3 receptor, umeclidinium prevents acetylcholine from initiating the signaling cascade that leads to muscle contraction, thereby promoting bronchodilation.[4]
M3 Receptor Signaling Pathway
The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] Upon agonist binding (e.g., acetylcholine), the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade:
-
Gq Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Smooth Muscle Contraction: The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, ultimately causing smooth muscle contraction and bronchoconstriction.
Umeclidinium, by blocking the initial binding of acetylcholine to the M3 receptor, effectively inhibits this entire signaling pathway.
Quantitative Pharmacological Profile
Umeclidinium exhibits high affinity and potent antagonism at muscarinic receptors, with a kinetic selectivity for the M3 subtype.
Radioligand Binding Affinity
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays.
| Receptor Subtype | Ki (nM) |
| M1 | 0.16 |
| M2 | 0.15 |
| M3 | 0.06 |
| M4 | 0.05 |
| M5 | 0.13 |
Table 1: Binding affinities (Ki) of this compound for human muscarinic receptor subtypes.
Dissociation Kinetics
The long duration of action of umeclidinium is attributed to its slow dissociation from the M3 receptor.
| Receptor Subtype | Dissociation Half-life (t½) in minutes |
| M2 | 9 |
| M3 | 82 |
Table 2: Dissociation half-life of umeclidinium from human M2 and M3 receptors.
Functional Antagonism
Functional assays confirm the potent antagonist activity of umeclidinium at the M3 receptor.
| Assay Type | Preparation | Agonist | Potency (-log pA2) |
| Ca2+ Mobilization | CHO cells expressing human M3 receptors | Acetylcholine | 23.9 pM |
| Contraction | Isolated human bronchial strips | Carbachol | 316 pM |
Table 3: Functional antagonist potency of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the interaction of umeclidinium with M3 receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of umeclidinium for human muscarinic receptor subtypes.
Methodology:
-
Preparation of Cell Membranes: Chinese Hamster Ovary (CHO) cells recombinantly expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated via centrifugation.
-
Binding Reaction: The cell membrane preparations are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) at a fixed concentration and varying concentrations of the competing ligand (this compound).
-
Separation and Quantification: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of umeclidinium that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization
Objective: To determine the functional antagonist potency of umeclidinium by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Preparation: CHO cells expressing recombinant human M3 receptors are plated in microtiter plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: An M3 receptor agonist, such as acetylcholine, is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.
-
Data Analysis: The antagonist effect of umeclidinium is quantified by its ability to shift the concentration-response curve of the agonist to the right. The pA2 value, a measure of antagonist potency, is calculated from these data.
Functional Assays: Isolated Human Bronchial Strips
Objective: To assess the antagonist activity of umeclidinium in a more physiologically relevant ex vivo model.
Methodology:
-
Tissue Preparation: Human bronchial tissue is obtained from surgical resections. The tissue is dissected into small strips and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Contraction Induction: The bronchial strips are contracted by adding a muscarinic agonist, such as carbachol, to the organ bath.
-
Antagonist Application: In the presence of varying concentrations of umeclidinium, cumulative concentration-response curves to carbachol are generated.
-
Data Analysis: The antagonist potency of umeclidinium is determined by the rightward shift of the carbachol concentration-response curve. The pA2 value is calculated to quantify this antagonism. The reversibility of the antagonism is also assessed by washing out the umeclidinium and observing the restoration of the contractile response to the agonist.
Conclusion
This compound is a potent and long-acting M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with its slow dissociation kinetics, provides sustained bronchodilation, making it an effective once-daily maintenance therapy for COPD. The mechanism of action is well-characterized, involving the competitive blockade of acetylcholine-induced, Gq-mediated calcium mobilization in airway smooth muscle. The quantitative pharmacological data and the methodologies outlined in this guide provide a comprehensive technical overview for professionals in the fields of respiratory research and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Portico [access.portico.org]
- 3. Umeclidinium in chronic obstructive pulmonary disease: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Umeclidinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing its mechanism of action, key pharmacological data, and the synthetic pathways developed for its manufacture. The document includes detailed experimental protocols for its synthesis and key in vitro assays, quantitative data presented in tabular format, and visual diagrams of the synthesis pathway and mechanism of action to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Mechanism of Action
This compound was developed by GlaxoSmithKline as a maintenance bronchodilator treatment to relieve symptoms in adult patients with COPD.[1] It functions as a competitive antagonist of acetylcholine at muscarinic receptors in the smooth muscle of the airways. By blocking the M3 muscarinic receptor, umeclidinium inhibits acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow.[2][3][4]
Umeclidinium exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5).[2] Its long duration of action, allowing for once-daily dosing, is attributed to its slow dissociation from the M3 receptor.
Signaling Pathway
The bronchodilatory effect of this compound is initiated by its antagonism of the M3 muscarinic acetylcholine receptor (mAChR) on airway smooth muscle cells. This action inhibits the downstream signaling cascade that leads to muscle contraction.
Synthesis Pathway of this compound
Several synthetic routes for this compound have been patented and published. The most common pathway involves a multi-step synthesis starting from ethyl isonipecotate. This guide details a frequently cited synthetic route.
Experimental Protocols
Synthesis of this compound
This section provides a detailed protocol for the synthesis of this compound, adapted from published patents and literature.
Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
-
Materials: Ethyl isonipecotate, 1-bromo-2-chloroethane, potassium carbonate (anhydrous), acetone.
-
Procedure: To a solution of ethyl isonipecotate (1 equivalent) in acetone, add 1-bromo-2-chloroethane (2 equivalents) followed by anhydrous potassium carbonate (1.5 equivalents). The reaction mixture is stirred at room temperature for 24 hours. The solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Step 2: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
-
Materials: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, lithium diisopropylamide (LDA), tetrahydrofuran (THF).
-
Procedure: A solution of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a solution of LDA (1.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation or chromatography.
Step 3: Synthesis of 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol
-
Materials: Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, phenyllithium, THF.
-
Procedure: To a solution of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (1 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of phenyllithium (2.5 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by crystallization or column chromatography.
Step 4: Synthesis of this compound
-
Materials: 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol, benzyl 2-bromoethyl ether, acetonitrile, chloroform.
-
Procedure: A solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (1 equivalent) and benzyl 2-bromoethyl ether (1.2 equivalents) in a mixture of acetonitrile and chloroform (2:3) is heated at 60 °C for 48 hours. The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield this compound as a white solid.
Muscarinic Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
-
Materials: Cell membranes expressing the desired muscarinic receptor subtype (e.g., M3), radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), this compound, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), non-specific binding control (e.g., atropine), glass fiber filters, scintillation cocktail.
-
Procedure:
-
In a 96-well plate, add cell membranes, varying concentrations of this compound, and a fixed concentration of [³H]-NMS to the binding buffer.
-
For determination of non-specific binding, a high concentration of atropine is used instead of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing the M3 receptor.
-
Materials: CHO cells stably expressing the human M3 muscarinic receptor, Fluo-4 AM (a calcium-sensitive fluorescent dye), a muscarinic agonist (e.g., carbachol), Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, probenecid.
-
Procedure:
-
Plate the CHO-M3 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM in HBSS containing probenecid for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of carbachol into the wells to stimulate calcium release.
-
Measure the change in fluorescence intensity over time.
-
The antagonistic effect of this compound is determined by its ability to inhibit the carbachol-induced increase in fluorescence.
-
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Muscarinic Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) |
| M1 | 0.16 |
| M2 | 0.15 |
| M3 | 0.06 |
| M4 | 0.05 |
| M5 | 0.13 |
| Data from radioligand binding assays. |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
| Absolute Bioavailability (inhaled) | ~13% |
| Peak Plasma Concentration (Tmax) | 5-15 minutes |
| Plasma Protein Binding | ~89% |
| Volume of Distribution (IV) | 86 L |
| Metabolism | Primarily via CYP2D6 (oxidation), followed by conjugation |
| Elimination Half-life | ~11-19 hours |
| Primary Route of Excretion | Feces |
| Data from various pharmacokinetic studies. |
Preclinical and Clinical Development
Preclinical Toxicology
A comprehensive preclinical safety program for this compound was conducted in accordance with Good Laboratory Practice (GLP) standards. These studies assessed the pharmacology, pharmacokinetics, and toxicology of the compound. Pivotal toxicology studies included repeat-dose inhalation studies in rats (26 weeks) and dogs (39 weeks). The primary target organs identified were those expected for an inhaled anticholinergic, including the respiratory tract and heart. No evidence of carcinogenicity was found in 2-year inhalation studies in rats and mice. Reproductive and developmental toxicology studies showed no adverse effects on fertility or fetal development.
Clinical Trials
The efficacy and safety of this compound have been evaluated in numerous clinical trials in patients with COPD. These have typically been randomized, double-blind, placebo-controlled studies. The primary endpoint in many of these trials was the change from baseline in trough forced expiratory volume in 1 second (FEV1). Secondary endpoints often included weighted mean FEV1 over a specific time period, health outcomes (e.g., St. George's Respiratory Questionnaire), and safety assessments. Clinical trials have demonstrated that once-daily inhaled this compound produces statistically significant and clinically meaningful improvements in lung function and is well-tolerated in patients with moderate to very severe COPD.
Conclusion
This compound is a potent and long-acting muscarinic antagonist that has become an important therapeutic option for the management of COPD. Its discovery was based on a targeted approach to develop an inhaled bronchodilator with a once-daily dosing profile. The synthesis of this compound has been optimized through various patented routes, with the pathway starting from ethyl isonipecotate being a common and efficient method. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals involved in the ongoing study and development of respiratory therapeutics.
References
- 1. US20070185155A1 - Muscarinic acetylcholine receptor antagonists - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
The Structure-Activity Relationship of Umeclidinium Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umeclidinium is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through the competitive inhibition of acetylcholine at muscarinic M3 receptors on airway smooth muscle, leading to bronchodilation.[2][3][4] Umeclidinium is a quinuclidine derivative, a scaffold known for its high affinity for muscarinic receptors. Understanding the structure-activity relationship (SAR) of umeclidinium and its analogs is crucial for the design of novel LAMAs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the SAR of umeclidinium analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological pathways and workflows.
Core Structure of Umeclidinium
Umeclidinium is a quaternary ammonium compound characterized by a quinuclidine core, a diphenylmethanol moiety, and a linker connecting these two key pharmacophores. The permanent positive charge on the quaternary nitrogen is essential for high-affinity binding to the orthosteric site of the muscarinic receptors.
Data Presentation: Pharmacological Profile of Umeclidinium
The following tables summarize the quantitative pharmacological data for umeclidinium, which serves as a benchmark for the development of its analogs.
Table 1: Muscarinic Receptor Binding Affinities of Umeclidinium
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| M1 | 0.05 - 0.16 |
| M2 | 0.05 - 0.16 |
| M3 | 0.05 - 0.16 |
| M4 | 0.05 - 0.16 |
| M5 | 0.05 - 0.16 |
Data from Salmon et al. (2013) demonstrating umeclidinium's high affinity across all five muscarinic receptor subtypes.[4]
Table 2: Functional Activity of Umeclidinium
| Assay | Parameter | Value |
| Acetylcholine-mediated Ca²⁺ mobilization (CHO-hM3 cells) | -log pA₂ | 23.9 pM |
| Carbachol-induced contraction (isolated human bronchial strips) | -log pA₂ | 316 pM |
| Dissociation half-life from hM3 receptor | t½ (min) | 82 |
| Dissociation half-life from hM2 receptor | t½ (min) | 9 |
Data from Salmon et al. (2013) highlighting the potent and long-acting antagonist activity of umeclidinium at the M3 receptor.
Structure-Activity Relationship (SAR) Analysis
The SAR of quinuclidine-based muscarinic antagonists is well-established, and these principles can be applied to the design of umeclidinium analogs.
-
The Quinuclidine Headgroup: The rigid, bicyclic quinuclidine scaffold is a crucial element for high-affinity muscarinic receptor binding. The quaternary nitrogen forms a key ionic interaction with a conserved aspartate residue in the binding pocket of all muscarinic receptor subtypes.
-
The Ester or Ether Linker: The linker connecting the quinuclidine headgroup to the lipophilic side chains plays a significant role in determining both affinity and selectivity. The length and nature of this linker influence the positioning of the side chains within the receptor binding pocket. In umeclidinium, an ether linkage is present. Studies on other quinuclidine-based antagonists have shown that variations in the linker can modulate the duration of action.
-
The Lipophilic Side Chains (Diphenylmethanol Moiety): The two phenyl rings of the diphenylmethanol group in umeclidinium are critical for high-affinity binding, engaging with hydrophobic pockets within the receptor.
-
Substitution on the Phenyl Rings: Introduction of substituents on the phenyl rings can impact both potency and selectivity. For instance, structure-guided design efforts on other muscarinic antagonists have shown that exploiting non-conserved amino acid residues between receptor subtypes through specific substitutions can lead to enhanced selectivity.
-
Bioisosteric Replacement: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems is a common strategy to modulate physicochemical properties, metabolic stability, and receptor subtype selectivity. For example, replacing a phenyl ring with a thiophene ring has been explored in other muscarinic antagonists.
-
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of test compounds for the different muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Non-specific binding determinator: Atropine or another high-affinity muscarinic antagonist.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of the test compound (umeclidinium analog). For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing the M3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., acetylcholine or carbachol).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Cell Plating: Plate the M3-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the umeclidinium analog to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., EC₈₀ concentration of acetylcholine) to all wells simultaneously using the plate reader's injection system.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of the antagonist at each concentration. Calculate the pA₂ value from a Schild plot analysis to quantify the potency of the antagonist.
In Vivo Bronchoprotection Assay
This assay evaluates the ability of an inhaled antagonist to protect against agonist-induced bronchoconstriction in an animal model (e.g., guinea pig or mouse).
Materials:
-
Animal model (e.g., Dunkin-Hartley guinea pigs).
-
Bronchoconstricting agent (e.g., acetylcholine or methacholine).
-
Whole-body plethysmograph to measure airway resistance.
-
Nebulizer or other inhalation delivery system.
Procedure:
-
Acclimatization: Acclimatize the animals to the plethysmography chambers.
-
Compound Administration: Administer the umeclidinium analog via inhalation at various doses.
-
Bronchial Challenge: At a specific time point after drug administration, challenge the animals with an aerosolized solution of the bronchoconstricting agent.
-
Measurement of Airway Resistance: Continuously measure airway resistance (e.g., as enhanced pause, Penh) before, during, and after the challenge.
-
Data Analysis: Determine the dose of the antagonist that produces a 50% inhibition of the bronchoconstrictor response (ED₅₀). The duration of action can be assessed by performing the bronchial challenge at different time points after drug administration.
Mandatory Visualizations
Caption: Muscarinic M3 Receptor Signaling Pathway and Site of Action for Umeclidinium Analogs.
Caption: General Experimental Workflow for the Evaluation of Umeclidinium Analogs.
References
- 1. A convenient synthesis of the muscarinic cholinergic antagonist (R)-[N-methyl-3 H]quinuclidinyl benzilate methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Umeclidinium | C29H34NO2+ | CID 11519070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Umeclidinium bromide | C29H34BrNO2 | CID 11519069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Binding Affinity of Umeclidinium to Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of umeclidinium, a long-acting muscarinic antagonist, to the five human muscarinic acetylcholine receptor subtypes (M1-M5). Umeclidinium is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), and its therapeutic efficacy is intrinsically linked to its interaction with these receptors. This document collates key binding data, outlines typical experimental methodologies, and visualizes the associated signaling pathways to support further research and development in this area.
Quantitative Binding Affinity Data
The binding affinity of umeclidinium to the five human muscarinic receptor subtypes has been characterized through in vitro radioligand binding assays. The data consistently demonstrates that umeclidinium is a high-affinity antagonist across all subtypes. The inhibition constants (Ki) are in the sub-nanomolar range, indicating potent binding.
Below is a summary of the quantitative data for umeclidinium's binding affinity, presented as Ki (inhibition constant) and pKi (-logKi), as well as the dissociation half-life (t½) from the M2 and M3 receptor subtypes.
| Receptor Subtype | Ki (nM) | pKi | Dissociation Half-life (t½) (minutes) |
| M1 | 0.16[1] | 9.8 | Not Reported |
| M2 | 0.15[1] | 9.8 | 9[2][3] |
| M3 | 0.06[1] | 10.2 | 82 |
| M4 | 0.05 | 10.3 | Not Reported |
| M5 | 0.13 | 9.9 | Not Reported |
Note: A general Ki range of 0.05 to 0.16 nM for M1-M5 has also been reported. The pKi values are from Salmon et al. (2013).
The data highlights that while umeclidinium binds with high affinity to all five muscarinic receptor subtypes, it exhibits a degree of kinetic selectivity for the M3 receptor over the M2 receptor, as evidenced by the significantly longer dissociation half-life from the M3 subtype. This prolonged engagement with the M3 receptor, which is the primary mediator of bronchoconstriction in the airways, is thought to contribute to its long duration of action as a once-daily inhaled therapy for COPD.
Experimental Protocols
The in vitro binding affinity of umeclidinium to muscarinic receptors is typically determined using radioligand competition binding assays. While specific laboratory protocols may vary, the following outlines a general methodology based on commonly cited studies.
Cell Culture and Membrane Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) cells are frequently used for these assays. These cells are suitable because they can be genetically engineered to stably express a single subtype of the human muscarinic receptor (M1, M2, M3, M4, or M5). This ensures that the binding of umeclidinium to a specific receptor subtype can be studied in isolation.
-
Culture Conditions: The recombinant CHO cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with antibiotics to maintain the selection of receptor-expressing cells.
-
Membrane Preparation: Once the cells reach a suitable confluence, they are harvested. The cell membranes, which contain the muscarinic receptors, are then isolated through a process of homogenization and centrifugation. The resulting membrane preparations are stored at -80°C until use.
Radioligand Competition Binding Assay
The principle of this assay is to measure the ability of a non-radioactive compound (the "competitor," in this case, umeclidinium) to displace a radioactive ligand that is known to bind to the muscarinic receptors.
-
Radioligand: A commonly used radioligand for muscarinic receptor binding assays is [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: The membrane preparations are resuspended in a suitable assay buffer (e.g., phosphate-buffered saline) at a specific protein concentration.
-
Incubation: The membrane suspension is incubated with a fixed concentration of the radioligand ([³H]NMS) and varying concentrations of the competitor (umeclidinium).
-
Equilibrium: The incubation is carried out for a sufficient period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of umeclidinium that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro radioligand competition binding assay used to determine the binding affinity of umeclidinium.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly classified into two major signaling pathways based on the G protein they couple to.
Gq/11-Coupled Receptor Signaling (M1, M3, M5)
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Gi/o-Coupled Receptor Signaling (M2, M4)
The M2 and M4 receptor subtypes couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
References
Selectivity Profile of Umeclidinium for M3 Muscarinic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of umeclidinium for the M3 muscarinic acetylcholine receptor (mAChR) compared to the other muscarinic receptor subtypes (M1, M2, M4, and M5). Umeclidinium is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is derived from its ability to block acetylcholine-induced bronchoconstriction, a process predominantly mediated by the M3 receptor on airway smooth muscle. This document compiles quantitative binding and functional data, details the experimental protocols used to generate this data, and provides visual representations of key pathways and processes.
Data Presentation: Quantitative Selectivity of Umeclidinium
The selectivity of umeclidinium is characterized by its binding affinity (Ki) and functional antagonist potency (pA2) at each of the five human muscarinic receptor subtypes. The following tables summarize the key quantitative data from in vitro pharmacological studies.
Table 1: Umeclidinium Binding Affinity (Ki) for Human Muscarinic Receptors
| Receptor Subtype | Mean pKi | Ki (nM) |
| M1 | 10.3 | 0.05 |
| M2 | 9.8 | 0.16 |
| M3 | 10.2 | 0.06 |
| M4 | 10.1 | 0.08 |
| M5 | 10.0 | 0.10 |
Data sourced from Salmon et al. (2013) using [3H]-N-methylscopolamine in competitive radioligand binding assays with Chinese Hamster Ovary (CHO) cell membranes expressing recombinant human muscarinic receptors.
Table 2: Umeclidinium Functional Antagonist Potency (pA2)
| Receptor Subtype & Assay | Mean pA2 |
| M3 (Calcium Mobilization) | 10.6 |
Data sourced from Salmon et al. (2013) in a functional assay measuring acetylcholine-induced calcium mobilization in CHO cells expressing human M3 receptors.
Table 3: Kinetic Selectivity of Umeclidinium - Dissociation Half-life (t½)
| Receptor Subtype | Dissociation Half-life (t½) in minutes |
| M2 | 9 |
| M3 | 82 |
Data sourced from Salmon et al. (2013), highlighting a slower dissociation from the M3 receptor compared to the M2 receptor, which contributes to its long duration of action and functional selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays for Ki Determination
Objective: To determine the binding affinity (Ki) of umeclidinium for each of the five human muscarinic receptor subtypes (M1-M5) through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: Umeclidinium.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid: Appropriate for aqueous samples.
-
Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: CHO cells expressing the specific muscarinic receptor subtype are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of umeclidinium.
-
Total Binding: Membrane + [3H]-NMS + Assay Buffer.
-
Non-specific Binding: Membrane + [3H]-NMS + Atropine.
-
Competitive Binding: Membrane + [3H]-NMS + serial dilutions of Umeclidinium.
-
-
Incubation: The plates are incubated at room temperature for approximately 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity on each filter is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of umeclidinium that inhibits 50% of the specific binding of [3H]-NMS) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Functional Antagonism Assay (Calcium Mobilization) for pA2 Determination
Objective: To determine the functional potency (pA2) of umeclidinium as an antagonist at the M3 muscarinic receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human M3 muscarinic receptor.
-
Agonist: Acetylcholine.
-
Antagonist: Umeclidinium.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Apparatus: 96- or 384-well black-walled, clear-bottom microplates, and a fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the CHO-M3 cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for approximately 1 hour at 37°C.
-
Antagonist Pre-incubation: After dye loading, the cells are washed and then pre-incubated with varying concentrations of umeclidinium for a defined period (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation and Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then a fixed concentration of acetylcholine is added to stimulate the M3 receptors. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.
-
Data Analysis: The agonist dose-response curves in the absence and presence of different concentrations of the antagonist (umeclidinium) are constructed. The dose ratio is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone. A Schild plot is then generated by plotting the log of (dose ratio - 1) against the log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the Schild regression line. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
Mandatory Visualizations
Signaling Pathway
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
Caption: Competitive Radioligand Binding Assay Workflow.
Logical Relationship
Caption: Kinetic Selectivity of Umeclidinium.
Early Research on the Systemic Effects of Umeclidinium on Non-Respiratory Tissues: A Technical Guide
Introduction: Umeclidinium, a long-acting muscarinic antagonist (LAMA), is a cornerstone in the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic action is primarily mediated through the blockade of M3 muscarinic receptors in the airway smooth muscle, leading to bronchodilation. However, the systemic distribution of umeclidinium, even at therapeutic inhaled doses, necessitates a thorough understanding of its potential effects on non-respiratory tissues. This technical guide provides an in-depth overview of the early preclinical research into the effects of umeclidinium on these off-target tissues, with a focus on cardiovascular, central nervous system (CNS), and gastrointestinal systems. The information is intended for researchers, scientists, and drug development professionals.
In Vitro Receptor Binding Profile
Early characterization of umeclidinium (then known as GSK573719) involved determining its binding affinity for various receptors to predict its potential for off-target effects.
Experimental Protocol: Radioligand Binding Assays
The binding affinity of umeclidinium to a panel of receptors, ion channels, and transporters was assessed using radioligand binding assays. While specific protocols for all screened targets are not publicly detailed, the general methodology for muscarinic receptor binding assays is as follows:
-
Objective: To determine the equilibrium dissociation constant (Ki) of umeclidinium for human muscarinic acetylcholine receptor subtypes (M1-M5).
-
Method:
-
Membrane Preparation: Membranes from cells expressing recombinant human M1-M5 receptors were used.
-
Radioligand: A specific radioligand, such as [³H]-N-methylscopolamine, was used to label the muscarinic receptors.
-
Competition Assay: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of umeclidinium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of umeclidinium that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant.
-
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of umeclidinium for various receptors as determined in early preclinical studies[1].
| Receptor/Transporter/Ion Channel | Ki (nM) |
| Muscarinic Receptors | |
| M1 | Similar affinity to M2-M5 |
| M2 | Similar affinity to M1, M3-M5 |
| M3 | Similar affinity to M1, M2, M4, M5 |
| M4 | Similar affinity to M1-M3, M5 |
| M5 | Similar affinity to M1-M4 |
| Other Targets (Secondary Pharmacology Screen) | |
| Kappa opioid receptor | 69 |
| Sigma (non-selective) receptor | 220 |
| Ca2+ channel [L, verapamil site] | 330 |
| Na+ channel [site 2] | 170 |
| Dopamine transporter | 780 |
Cardiovascular System
The potential for cardiovascular side effects is a critical consideration for inhaled anticholinergic agents due to the presence of muscarinic receptors in the heart.
Experimental Protocol: In Vivo Cardiovascular Safety Study in Dogs
-
Objective: To assess the effects of inhaled umeclidinium on cardiovascular function in conscious dogs.
-
Animal Model: Beagle dogs.
-
Methodology: While a detailed, step-by-step public protocol is unavailable, regulatory submissions describe a study involving conscious, telemetry-instrumented dogs. This methodology typically involves:
-
Surgical Implantation: Dogs are surgically implanted with telemetry transmitters capable of continuously monitoring electrocardiogram (ECG), heart rate, and blood pressure.
-
Acclimatization: A recovery and acclimatization period follows surgery.
-
Drug Administration: Umeclidinium was administered via inhalation.
-
Data Collection: Cardiovascular parameters were monitored continuously before and after drug administration.
-
Data Analysis: Changes in heart rate, RR interval, and the occurrence of arrhythmias were evaluated.
-
Data Presentation: Cardiovascular Effects in Dogs
The following table summarizes the cardiovascular effects observed in dogs following a single inhaled dose of umeclidinium[1][2].
| Parameter | Dose (mcg/kg, inhaled) | Observation |
| Heart Rate | 10 | Increased by up to 49 bpm from a pre-dose average of 65 bpm; recovered within 30 minutes post-infusion. |
| RR Interval | 10 | Decreased, consistent with the increase in heart rate; returned to pre-dose values by 30 minutes post-dose. |
| Atrioventricular (AV) Block | 10 | Second-degree AV block was observed in 3 out of 4 animals. |
Central Nervous System (CNS)
Given the potential for systemic absorption, evaluating the CNS effects of umeclidinium was a key component of its early safety assessment.
Experimental Protocol: CNS Safety Study in Rats
-
Objective: To assess the potential effects of inhaled umeclidinium on the central nervous system in rats.
-
Animal Model: Rats (strain not specified in available documents).
-
Methodology: The studies involved a functional observational battery (FOB), a series of non-invasive observational tests to detect gross functional deficits. A comprehensive, specific protocol for the umeclidinium study is not publicly available, but a general FOB in rats includes the assessment of:
-
Home Cage Observations: Posture, activity level, and any abnormal behaviors.
-
Handling Observations: Ease of removal from the cage, muscle tone, and reaction to handling.
-
Open Field Observations: Gait, arousal level, and any unusual motor patterns.
-
Sensory and Motor Reflexes: Pupillary response, startle response, and righting reflex.
-
Physiological Measurements: Body temperature.
-
Data Presentation: CNS Effects in Rats
The following table summarizes the CNS effects observed in rats following single inhaled doses of umeclidinium[1][2].
| Parameter | Dose (mcg/kg, inhaled) | Observation |
| Pupillary Diameter | 322 and 1994 | Moderately dilated pupil (an expected pharmacological effect of an antimuscarinic). |
| Other CNS Observations | 322 and 1994 | No other changes in CNS function were observed. |
Gastrointestinal System
Muscarinic receptors play a significant role in regulating gastrointestinal motility and secretion. While a primary area of interest, specific preclinical data on the effects of umeclidinium on the gastrointestinal system from early research is not extensively detailed in the publicly available literature. The observed effects are generally inferred from the known pharmacology of muscarinic antagonists, which can include decreased motility and secretions.
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Umeclidinium's mechanism of action at the M3 muscarinic receptor.
Caption: Workflow for the in vivo cardiovascular safety assessment in dogs.
References
Umeclidinium Bromide: A Technical Guide to its Antagonistic Action on Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) that exhibits high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5). Its therapeutic efficacy, particularly in the treatment of chronic obstructive pulmonary disease (COPD), stems from its potent and sustained antagonism of M3 receptors in airway smooth muscle, leading to bronchodilation. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone through the release of acetylcholine (ACh), which binds to muscarinic receptors.[1][2] In individuals with COPD, increased vagal tone contributes to bronchoconstriction and airflow limitation.[3] this compound is a quinuclidine derivative designed as an inhaled LAMA to counteract this effect.[4][5] By competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype on airway smooth muscle, umeclidinium leads to bronchodilation and symptomatic relief. This document serves as a comprehensive resource for understanding the molecular pharmacology of this compound.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. It displays high affinity across all five human muscarinic receptor subtypes (M1-M5). The therapeutic effect in COPD is primarily attributed to the blockade of M3 receptors on airway smooth muscle cells.
Receptor Binding and Kinetics
The affinity and dissociation kinetics of this compound for muscarinic receptors are critical to its long-acting profile. It exhibits nanomolar to sub-nanomolar affinity for all receptor subtypes. Notably, the dissociation of umeclidinium from the M3 receptor is significantly slower than from the M2 receptor, contributing to its prolonged duration of action.
Downstream Signaling Pathways
Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq pathway. Upon acetylcholine binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. This compound blocks this entire cascade by preventing the initial binding of acetylcholine to the M3 receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with muscarinic receptors.
Table 1: this compound Binding Affinity (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 0.16 |
| M2 | 0.15 |
| M3 | 0.06 |
| M4 | 0.05 |
| M5 | 0.13 |
Data sourced from in vitro studies using recombinant human muscarinic receptors.
Table 2: this compound Dissociation Half-Life (t½) from M2 and M3 Receptors
| Receptor Subtype | Dissociation Half-Life (t½) in minutes |
| M2 | 9 |
| M3 | 82 |
This differential dissociation rate contributes to the functional selectivity and long duration of action of umeclidinium at the M3 receptor.
Experimental Protocols
The characterization of this compound's antagonist properties involves a suite of in vitro and in vivo experiments. The methodologies for key assays are detailed below.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of umeclidinium for the different muscarinic receptor subtypes.
-
Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptors.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
This compound of varying concentrations.
-
Assay buffer (e.g., PBS pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 154 mM NaCl).
-
Non-specific binding control (e.g., a high concentration of atropine, such as 1-10 µM).
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thawed cell membrane aliquots are resuspended in ice-cold assay buffer to a predetermined optimal protein concentration.
-
Competition Binding: In a 96-well filter plate, the following are added in triplicate:
-
Total Binding: Cell membranes, radioligand ([3H]-NMS at a concentration near its Kd), and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of atropine.
-
Competition: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated at room temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Harvesting: The incubation is terminated by rapid filtration through the glass fiber filter mat using a vacuum manifold. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: After drying the filter mat, a scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assays
This functional assay measures the ability of umeclidinium to inhibit agonist-induced increases in intracellular calcium, a key step in smooth muscle contraction.
-
Objective: To determine the functional antagonist potency of this compound at Gq-coupled muscarinic receptors (e.g., M1, M3, M5).
-
Materials:
-
CHO or HEK293 cells expressing the human M3 muscarinic receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
A muscarinic agonist (e.g., acetylcholine, carbachol).
-
This compound of varying concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
A fluorescence plate reader (e.g., FlexStation).
-
-
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Antagonist Pre-incubation: The dye solution is removed, and cells are washed with assay buffer. Varying concentrations of this compound are then added to the wells and incubated for a set period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. An EC80 concentration of the muscarinic agonist is added to the wells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. The concentration of umeclidinium that produces 50% of the maximal inhibition (IC50) is calculated. This can be used to determine the antagonist's potency (pA2 value) through Schild analysis.
In Vivo Bronchoconstriction Models
Animal models are used to assess the efficacy and duration of action of umeclidinium in a physiological setting.
-
Objective: To evaluate the ability of this compound to inhibit agonist-induced bronchoconstriction in vivo.
-
Animal Models: Commonly used models include guinea pigs and mice.
-
Materials:
-
This compound for administration (e.g., intranasal or intratracheal).
-
A bronchoconstricting agent (e.g., acetylcholine, methacholine).
-
Whole-body plethysmography equipment to measure airway resistance.
-
-
Procedure:
-
Drug Administration: Animals are administered this compound or vehicle at various doses.
-
Bronchoconstrictor Challenge: At a specified time point after drug administration, the animals are exposed to an aerosolized bronchoconstricting agent.
-
Measurement of Airway Resistance: Changes in airway resistance are measured using whole-body plethysmography.
-
-
Data Analysis: The ability of this compound to inhibit the increase in airway resistance induced by the bronchoconstricting agent is quantified. The dose-response relationship and the duration of the protective effect are determined.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a generalized experimental workflow for characterizing this compound.
Caption: M3 Muscarinic Receptor Signaling Pathway and Umeclidinium Antagonism.
References
Methodological & Application
Application Notes and Protocols for Umeclidinium Bromide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic receptor subtypes (M1-M5).[1] It functions as a competitive inhibitor of acetylcholine, primarily at M3 receptors located on airway smooth muscle cells, leading to bronchodilation.[2][3] These application notes provide detailed protocols for the preparation and use of this compound in various cell-based assays relevant to its mechanism of action and potential therapeutic applications.
Chemical Properties and Solubility
This compound is supplied as a crystalline solid. For cell culture applications, it is crucial to prepare a stock solution in an appropriate solvent.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (196.66 mM) | Fresh, moisture-free DMSO is recommended to ensure maximum solubility.[1] |
| Ethanol | ~0.14 mg/mL | - |
| Dimethylformamide (DMF) | ~10 mg/mL | - |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[2] |
Experimental Protocols
Preparation of this compound Stock Solution
A 10 mM stock solution in DMSO is a common starting point for most in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the this compound powder and DMSO to reach room temperature.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 508.49 g/mol ), weigh out 5.08 mg.
-
Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Calcium Mobilization Assay
This assay measures the ability of this compound to antagonize muscarinic receptor-mediated increases in intracellular calcium. Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor are a suitable model system.
Table 2: Recommended Reagent Concentrations for Calcium Mobilization Assay
| Reagent | Recommended Concentration |
| Carbachol (Agonist) | 1 µM - 10 µM (to achieve EC80) |
| This compound | 1 nM - 10 µM (for IC50 determination) |
| Fluo-4 AM | 2 µM - 5 µM |
Protocol:
-
Cell Seeding:
-
Seed CHO-M3 cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Compound Preparation and Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of carbachol at a concentration that elicits approximately 80% of the maximal response (EC80), typically in the low micromolar range.
-
Remove the dye loading solution and wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).
-
Add the carbachol solution to the wells and immediately begin recording the fluorescence intensity over time (typically 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the response against the concentration of this compound to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation. As this compound's primary role is as a receptor antagonist, it is recommended to perform this assay in the presence of a muscarinic agonist that may influence cell proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., human airway smooth muscle cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a solution of a muscarinic agonist (e.g., acetylcholine or carbachol) at a concentration known to affect proliferation, if applicable.
-
Treat the cells with this compound alone or in combination with the agonist. Include appropriate vehicle controls (e.g., medium with DMSO at the highest concentration used).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm.
Chemotaxis Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the directed migration of cells towards a chemoattractant. This is particularly relevant for studying inflammatory cell migration.
Protocol:
-
Chamber Preparation: Place a microporous membrane (e.g., 8 µm pores for many cell types) in a Boyden chamber apparatus.
-
Chemoattractant: Add a chemoattractant (e.g., a relevant chemokine or a muscarinic agonist if it induces chemotaxis in the target cells) to the lower chamber.
-
Cell Preparation: Resuspend cells (e.g., leukocytes) in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Assay: Add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C for a period sufficient to allow cell migration (typically a few hours).
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of Umeclidinium.
Caption: Experimental Workflow for a Calcium Mobilization Assay with Umeclidinium.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound and Vilanterol Trifenatate Inhalation Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 5, Key Characteristics of Umeclidinium Plus Vilanterol and Glycopyrronium Plus Indacaterol - this compound/Vilanterol Trifenatate (Anoro Ellipta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Intranasal Administration of Umeclidinium Bromide in Murine Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) that competitively inhibits acetylcholine at muscarinic receptors, primarily the M3 subtype, which is prevalent in the smooth muscle of the respiratory tract.[1] This inhibition leads to bronchodilation, making it an effective treatment for chronic obstructive pulmonary disease (COPD).[1][2] While not a primary treatment for asthma, its potential to modulate cholinergic activation in the airways suggests a therapeutic role, particularly in uncontrolled asthma where smooth muscle contraction is a key factor.[3][4] This document provides detailed, hypothetical protocols and application notes for investigating the efficacy of intranasally administered this compound in a murine model of allergic asthma. These protocols are synthesized from established methodologies for inducing asthma in mice and for the administration and evaluation of other muscarinic antagonists.
Mechanism of Action
This compound is an anticholinergic agent that blocks the action of acetylcholine on M3 muscarinic receptors located on airway smooth muscle cells. In asthma, parasympathetic nerve activation releases acetylcholine, which binds to these receptors, triggering a signaling cascade that leads to bronchoconstriction. By competitively inhibiting this interaction, this compound promotes bronchodilation and may also reduce mucus secretion.
Figure 1: Signaling pathway of this compound in airway smooth muscle cells.
Experimental Protocols
Murine Model of Allergic Asthma
A widely used and effective model for inducing allergic asthma in mice involves sensitization and subsequent challenge with ovalbumin (OVA).
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Saline, sterile
Protocol:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Airway Challenge:
-
From day 21 to 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily.
-
Intranasal Administration of this compound
This protocol is adapted from general methods for intranasal delivery to awake mice.
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to achieve the desired final concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL). The dosage should be determined based on preliminary dose-ranging studies.
Administration Protocol:
-
Treatment Groups:
-
Group 1: Control (Saline)
-
Group 2: OVA-sensitized/challenged + Saline
-
Group 3: OVA-sensitized/challenged + this compound (low dose)
-
Group 4: OVA-sensitized/challenged + this compound (medium dose)
-
Group 5: OVA-sensitized/challenged + this compound (high dose)
-
-
Administration:
-
Beginning on day 20 (one day before the first OVA challenge) and continuing daily until day 23, administer the treatment intranasally.
-
Hold the mouse in a firm but gentle grip to immobilize its head.
-
Using a micropipette, deliver a 20 µL drop of the respective solution to the nares of the mouse, allowing for inhalation.
-
Administer the treatment 1 hour prior to the OVA challenge.
-
Figure 2: Experimental workflow for the murine asthma model and treatment.
Assessment of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be measured by assessing the bronchoconstrictor response to methacholine.
Protocol:
-
24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph.
-
Place the mice in the plethysmograph chambers and allow them to acclimatize.
-
Record baseline readings.
-
Expose the mice to nebulized PBS, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure airway resistance (Penh) at each concentration.
Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.
Protocol:
-
Immediately following AHR assessment, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with 1 mL of ice-cold PBS three times.
-
Pool the BALF and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
-
Store the supernatant at -80°C for cytokine analysis.
Cytokine Analysis
Measure the levels of key Th2 cytokines in the BALF supernatant using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Use commercially available ELISA kits for IL-4, IL-5, and IL-13.
-
Follow the manufacturer's instructions to determine the cytokine concentrations in the BALF supernatant.
Expected Quantitative Data
The following tables present hypothetical data that could be expected from these experiments, based on the known anti-inflammatory effects of other muscarinic antagonists in similar models.
Table 1: Hypothetical Effects of Intranasal this compound on Airway Hyperresponsiveness (Penh) in Response to Methacholine
| Treatment Group | Baseline | 6.25 mg/mL | 12.5 mg/mL | 25 mg/mL | 50 mg/mL |
| Control (Saline) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.0 ± 0.4 | 2.5 ± 0.5 |
| OVA + Saline | 1.0 ± 0.2 | 2.5 ± 0.4 | 4.0 ± 0.6 | 6.5 ± 0.8 | 9.0 ± 1.1 |
| OVA + Umeclidinium (Low) | 0.9 ± 0.1 | 2.0 ± 0.3 | 3.2 ± 0.5 | 5.0 ± 0.7 | 7.0 ± 0.9 |
| OVA + Umeclidinium (Med) | 0.9 ± 0.2 | 1.6 ± 0.2 | 2.5 ± 0.4 | 4.0 ± 0.6 | 5.5 ± 0.7 |
| OVA + Umeclidinium (High) | 0.8 ± 0.1 | 1.4 ± 0.2 | 2.0 ± 0.3 | 3.0 ± 0.5 | 4.0 ± 0.6 |
Table 2: Hypothetical Effects of Intranasal this compound on Inflammatory Cell Counts in BALF (cells x 10⁴/mL)
| Treatment Group | Total Cells | Eosinophils | Neutrophils | Macrophages | Lymphocytes |
| Control (Saline) | 5.0 ± 0.8 | 0.1 ± 0.0 | 0.2 ± 0.1 | 4.5 ± 0.7 | 0.2 ± 0.1 |
| OVA + Saline | 50.0 ± 7.5 | 25.0 ± 4.0 | 5.0 ± 1.0 | 15.0 ± 2.5 | 5.0 ± 1.0 |
| OVA + Umeclidinium (Low) | 40.0 ± 6.0 | 18.0 ± 3.0 | 4.0 ± 0.8 | 14.0 ± 2.0 | 4.0 ± 0.8 |
| OVA + Umeclidinium (Med) | 30.0 ± 5.0 | 12.0 ± 2.5 | 3.0 ± 0.6 | 12.0 ± 1.8 | 3.0 ± 0.6 |
| OVA + Umeclidinium (High) | 20.0 ± 4.0 | 8.0 ± 2.0 | 2.0 ± 0.5 | 8.0 ± 1.5 | 2.0 ± 0.5 |
Table 3: Hypothetical Effects of Intranasal this compound on Th2 Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Control (Saline) | < 10 | < 15 | < 20 |
| OVA + Saline | 150 ± 25 | 200 ± 30 | 300 ± 45 |
| OVA + Umeclidinium (Low) | 120 ± 20 | 160 ± 25 | 240 ± 35 |
| OVA + Umeclidinium (Med) | 90 ± 15 | 120 ± 20 | 180 ± 28 |
| OVA + Umeclidinium (High) | 60 ± 10 | 80 ± 15 | 120 ± 20 |
Logical Relationships and Expected Outcomes
The administration of intranasal this compound is expected to lead to a dose-dependent reduction in the cardinal features of asthma in this murine model. This is based on its primary mechanism of action as a bronchodilator and potential secondary anti-inflammatory effects.
Figure 3: Logical flow of expected outcomes from this compound treatment.
Conclusion
These application notes provide a comprehensive, albeit hypothetical, framework for the preclinical evaluation of intranasally administered this compound in a murine model of allergic asthma. The detailed protocols for asthma induction, drug administration, and endpoint analysis are based on established and peer-reviewed methodologies. The expected outcomes, supported by data from similar compounds, suggest that this compound could attenuate airway hyperresponsiveness and inflammation. Researchers and drug development professionals can use this guide to design and execute studies aimed at exploring the therapeutic potential of LAMAs like this compound in asthma. Further studies would be required to confirm these hypothetical results and to fully elucidate the anti-inflammatory mechanisms of this compound in the context of allergic airway disease.
References
Application Notes and Protocols: Radioligand Binding Assay for Umeclidinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) with high affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. It is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Characterizing the binding affinity and selectivity of compounds like umeclidinium is a critical step in drug discovery and development. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.
These application notes provide detailed protocols for performing a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for human muscarinic receptors. The primary method detailed is a filtration-based assay using [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist radioligand. An alternative protocol for a Scintillation Proximity Assay (SPA) is also provided.
M3 Muscarinic Receptor Signaling Pathway
This compound exerts its primary therapeutic effect by antagonizing the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to the Gq class of G proteins.[1][2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which is a key event in smooth muscle contraction.[1][3][4]
M3 Muscarinic Receptor Gq Signaling Pathway.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) is typically determined through competitive radioligand binding assays. The results are expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| M1 | [³H]NMS | CHO | 0.16 | |
| M2 | [³H]NMS | CHO | 0.15 | |
| M3 | [³H]NMS | CHO | 0.06 | |
| M4 | [³H]NMS | CHO | 0.05 | |
| M5 | [³H]NMS | CHO | 0.13 |
CHO: Chinese Hamster Ovary cells
Experimental Protocols
Protocol 1: Filtration-Based Competitive Radioligand Binding Assay
This protocol outlines the determination of the Ki of this compound at human muscarinic receptors (M1-M5) expressed in CHO cells using [³H]NMS.
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (or another high-affinity muscarinic antagonist) at a high concentration (e.g., 1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/C or GF/B glass fiber filters, pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Experimental Workflow:
Filtration-Based Assay Workflow.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the desired muscarinic receptor subtype to near confluence.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
-
-
Assay Setup:
-
On the day of the assay, thaw the membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a final concentration of 3-20 µg of protein per well.
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Prepare the [³H]NMS solution in Assay Buffer at a concentration close to its Kd for the receptor subtype being tested (typically 0.1-1.0 nM).
-
Prepare the non-specific binding (NSB) control solution of atropine at a final concentration of 1-10 µM.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding), 1-10 µM atropine (for NSB), or the corresponding this compound dilution.
-
50 µL of the [³H]NMS solution.
-
150 µL of the cell membrane suspension to initiate the reaction. The final volume in each well should be 250 µL.
-
-
Seal the plate and incubate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter mat completely (e.g., at 50°C for 30 minutes).
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening.
Materials:
-
Cell Membranes, Radioligand, Test Compound, Non-specific Binding Control, and Assay Buffer: As described in Protocol 1.
-
SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads are suitable for binding glycosylated membrane proteins.
-
96-well or 384-well solid white microplates.
-
Microplate Scintillation Counter with SPA capabilities.
Procedure:
-
Bead and Membrane Preparation:
-
Reconstitute the WGA-SPA beads in Assay Buffer.
-
In a microcentrifuge tube, mix the cell membranes (10-100 µg protein) with an optimized amount of WGA-SPA beads (e.g., 0.5-2.0 mg per well).
-
Incubate for at least 30 minutes on ice to allow the membranes to bind to the beads.
-
-
Assay Setup:
-
In a white microplate, add the following in order:
-
Assay Buffer (for total binding), 1-10 µM atropine (for NSB), or the corresponding this compound dilution.
-
[³H]NMS solution at a concentration near its Kd.
-
The membrane-bead slurry to initiate the reaction.
-
-
-
Incubation and Counting:
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (this should be determined empirically, but is often several hours). Gentle agitation is recommended.
-
Count the plate directly in a microplate scintillation counter. No washing or filtration is required.
-
Data Analysis
The goal of the data analysis is to determine the IC₅₀ of this compound, which is then used to calculate the Ki.
1. Calculate Specific Binding: For each concentration of this compound, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
2. Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
3. Determine the IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a one-site fit model (log(inhibitor) vs. response -- Variable slope (four parameters)). The software will calculate the log(IC₅₀), from which the IC₅₀ can be determined. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS.
4. Calculate the Ki: The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive binding:
Ki = IC₅₀ / (1 + ([L] / Kd))
Where:
-
IC₅₀: The concentration of this compound that inhibits 50% of specific [³H]NMS binding.
-
[L]: The concentration of the radioligand ([³H]NMS) used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand ([³H]NMS) for the receptor. This should be determined in a separate saturation binding experiment.
This detailed protocol and data analysis guide will enable researchers to accurately determine the binding affinity of this compound and other compounds for muscarinic receptors, providing valuable data for drug discovery and pharmacological research.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantification of Umeclidinium Bromide in Human Plasma by HPLC
Introduction
Umeclidinium bromide is a long-acting muscarinic antagonist used in the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Accurate and precise quantification of umeclidinium in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method is simple, rapid, and suitable for routine analysis.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using an HPLC system with UV detection. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Empagliflozin)[3]
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Di-sodium hydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.01N Di-sodium hydrogen phosphate (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (65:35 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 215 nm |
| Run Time | Approximately 6 minutes |
3. Preparation of Solutions
-
Mobile Phase: Prepare a 0.01N di-sodium hydrogen phosphate solution and adjust the pH to 3.0 with orthophosphoric acid. Mix with acetonitrile in a 65:35 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution of this compound (2500 µg/mL): Accurately weigh 25 mg of this compound and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.25 µg/mL to 50 µg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Empagliflozin) in the mobile phase.
-
Plasma Sample Preparation (Protein Precipitation):
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 10 µL into the HPLC system.
-
Method Validation Summary
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.25 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.34% |
| Precision (%RSD) | |
| - Intra-day | < 2% |
| - Inter-day | < 2% |
| Limit of Quantification (LOQ) | 1.25 µg/mL |
| Retention Time of Umeclidinium | 2.471 min |
| Retention Time of Internal Standard | Varies based on IS used (e.g., 3.303 min for Vilanterol) |
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
This application note provides a detailed and validated RP-HPLC method for the quantification of this compound in human plasma. The method is accurate, precise, and linear over the specified concentration range. The simple protein precipitation extraction procedure and short run time make it suitable for high-throughput analysis in a clinical or research setting.
References
Application of umeclidinium in airway smooth muscle contraction studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umeclidinium is a long-acting muscarinic antagonist (LAMA) that functions as a competitive and reversible inhibitor of acetylcholine at the M3 muscarinic receptors located on airway smooth muscle cells.[1] This antagonism prevents the binding of acetylcholine, a key neurotransmitter responsible for bronchoconstriction, thereby leading to relaxation of the airway smooth muscle and subsequent bronchodilation.[1] These properties make umeclidinium a valuable tool for in vitro and ex vivo studies investigating the mechanisms of airway smooth muscle contraction and for the preclinical assessment of potential new bronchodilator therapies for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1]
This document provides detailed application notes and protocols for the use of umeclidinium in key experimental assays relevant to airway smooth muscle contraction research.
Mechanism of Action
Umeclidinium exerts its pharmacological effect by competitively blocking M3 muscarinic receptors on the surface of airway smooth muscle cells.[1] In the parasympathetic nervous system, acetylcholine released from nerve endings binds to these G-protein coupled receptors, initiating a signaling cascade that leads to muscle contraction. Specifically, the activation of M3 receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The resulting increase in cytosolic calcium leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in the phosphorylation of myosin light chains and the initiation of smooth muscle contraction. By blocking the initial binding of acetylcholine to the M3 receptor, umeclidinium effectively inhibits this entire downstream signaling pathway, preventing the rise in intracellular calcium and subsequent muscle contraction.[2]
Data Presentation: Potency of Umeclidinium
The following table summarizes the quantitative data on the potency of umeclidinium in functional assays of airway smooth muscle.
| Parameter | Value | Species | Tissue/Cell Type | Assay Conditions | Reference |
| pEC50 | 8.6 ± 0.4 | Human | Isolated Bronchi | Relaxation of pre-contracted tissue | (Calzetta et al., 2017) |
| EC50 | ~2.5 nM | Human | Isolated Bronchi | Calculated from pEC50 | (Derived from Calzetta et al., 2017) |
| Inhibition of [Ca2+]i release | 50% max inhibition at 1 µM | Human | Airway Smooth Muscle Cells | Attenuation of methacholine-induced [Ca2+]i release | (Snape et al., 2017) |
Experimental Protocols
Isometric Contraction Measurement in Isolated Airway Tissue (Organ Bath Studies)
This protocol details the methodology for assessing the effect of umeclidinium on agonist-induced contraction of isolated airway smooth muscle.
Materials:
-
Isolated tracheal or bronchial rings from a suitable species (e.g., human, guinea pig, mouse).
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Carbogen gas (95% O2, 5% CO2).
-
Contractile agonist (e.g., acetylcholine, methacholine, carbachol).
-
Umeclidinium bromide.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Dissect tracheal or bronchial rings (2-3 mm in width) in cold Krebs-Henseleit buffer.
-
Carefully remove any adhering connective tissue and epithelium (if required for the specific study).
-
Suspend the rings between two stainless steel hooks in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 g (optimal tension should be determined for each tissue type).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit buffer every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM). After the contraction reaches a plateau, wash the tissue to return to baseline.
-
-
Experimental Protocol:
-
Pre-incubate the tissues with either vehicle or increasing concentrations of umeclidinium for a specified period (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine, 10^-9 to 10^-4 M).
-
Record the isometric tension at each agonist concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of umeclidinium.
-
Plot the concentration-response curves and determine the IC50 value for umeclidinium (the concentration that causes 50% inhibition of the maximal agonist-induced contraction).
-
Intracellular Calcium ([Ca2+]i) Measurement in Airway Smooth Muscle Cells
This protocol describes the use of fluorescent calcium indicators to measure the effect of umeclidinium on agonist-induced changes in intracellular calcium in cultured airway smooth muscle cells.
Materials:
-
Primary human airway smooth muscle cells (hASMCs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological salt solution.
-
Contractile agonist (e.g., methacholine, acetylcholine).
-
This compound.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture hASMCs in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells onto glass-bottom dishes or 96-well black-walled plates suitable for fluorescence imaging. Allow the cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of the chosen calcium indicator dye in HBSS. For Fura-2 AM, a typical concentration is 2-5 µM, often mixed with a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the dye loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove any extracellular dye.
-
-
Experimental Protocol:
-
Place the dish or plate on the stage of the fluorescence imaging system.
-
Acquire a baseline fluorescence reading.
-
Pre-treat the cells with vehicle or different concentrations of umeclidinium for a defined period.
-
Stimulate the cells with a contractile agonist (e.g., methacholine) and record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths following excitation at two different wavelengths. For single-wavelength dyes like Fluo-4, record the emission at the appropriate wavelength.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration. For Fura-2, the ratio of the fluorescence intensities at the two emission wavelengths is calculated.
-
Quantify the peak calcium response and/or the area under the curve.
-
Compare the agonist-induced calcium response in the presence and absence of umeclidinium to determine the inhibitory effect.
-
Cyclic AMP (cAMP) Immunoassay
This protocol outlines the measurement of intracellular cAMP levels in airway smooth muscle cells to investigate the signaling pathways affected by umeclidinium, particularly in the context of co-stimulation with beta-agonists.
Materials:
-
Primary human airway smooth muscle cells (hASMCs).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Beta-agonist (e.g., isoproterenol, vilanterol).
-
This compound.
-
Lysis buffer.
-
Commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Culture hASMCs in multi-well plates until they reach confluency.
-
Serum-starve the cells for 24 hours prior to the experiment if necessary.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat the cells with vehicle, umeclidinium, a beta-agonist, or a combination of umeclidinium and a beta-agonist for the desired time period (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add the lysis buffer provided in the cAMP assay kit to each well.
-
Incubate on a shaker for 10-20 minutes to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the addition of cell lysates and standards to a plate pre-coated with a cAMP antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP molecule and a substrate solution.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of cAMP provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the cAMP concentration to the total protein content of each sample if desired.
-
Compare the cAMP levels in the different treatment groups.
-
Visualizations
Caption: Mechanism of action of umeclidinium in airway smooth muscle cells.
Caption: Experimental workflow for isometric contraction studies.
Caption: Signaling pathway of acetylcholine-induced airway smooth muscle contraction.
References
Utilizing Umeclidinium Bromide for In Vitro Cholinergic Signaling Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Umeclidinium bromide is a potent and long-acting muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5), with a particularly slow dissociation from the M3 receptor, contributing to its long duration of action.[3] Cholinergic signaling, mediated by acetylcholine (ACh) and its receptors, plays a crucial role in a vast array of physiological processes. The muscarinic receptors, being G protein-coupled receptors (GPCRs), are integral to mediating these effects. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4] Conversely, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
Given its pharmacological profile, this compound serves as an invaluable tool for the in vitro investigation of cholinergic signaling pathways. It can be employed to selectively block muscarinic receptor function, allowing researchers to dissect the roles of these receptors in various cellular models. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to probe cholinergic signaling.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, facilitating its effective use in experimental design.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| Human M1 | 0.16 | CHO | [3H]-N-methyl scopolamine | |
| Human M2 | 0.15 | CHO | [3H]-N-methyl scopolamine | |
| Human M3 | 0.06 | CHO | [3H]-N-methyl scopolamine | |
| Human M4 | 0.05 | CHO | [3H]-N-methyl scopolamine | |
| Human M5 | 0.13 | CHO | [3H]-N-methyl scopolamine |
Table 2: Functional Antagonism of this compound
| Assay | Receptor Subtype | Agonist | pA2 | Cell/Tissue Preparation | Reference |
| Ca2+ Mobilization | Human M3 | Acetylcholine | 10.2 | CHO cells | |
| Bronchial Contraction | Endogenous | Carbachol | 9.5 | Human bronchial strips |
Mandatory Visualizations
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell membranes expressing human M1, M2, M3, M4, or M5 receptors
-
[3H]-N-methyl scopolamine ([3H]-NMS) as the radioligand
-
This compound
-
Atropine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Scintillation fluid
-
96-well plates
-
Filter mats (GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-50 µ g/well .
-
Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 10 µM atropine (for non-specific binding) or this compound at various concentrations.
-
50 µL of [3H]-NMS (at a final concentration close to its Kd, typically ~0.5-1 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing the M3 muscarinic receptor. This assay is commonly performed using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO cells stably expressing the human M3 muscarinic receptor (CHO-hM3)
-
Cell culture medium (e.g., DMEM/F12)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6)
-
Probenecid (an anion-exchange transport inhibitor)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound
-
Acetylcholine (ACh) or Carbachol as the agonist
-
Black-walled, clear-bottom 96- or 384-well plates
-
FLIPR or equivalent fluorescence plate reader
Procedure:
-
Cell Plating: Seed CHO-hM3 cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate at 37°C for 1 hour in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and a concentration-response curve of the agonist (e.g., acetylcholine) in Assay Buffer.
-
Antagonist Pre-incubation: Add the this compound dilutions (or vehicle) to the appropriate wells of the cell plate and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
The instrument will then automatically add the agonist to the wells.
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Determine the EC50 values for the agonist at each antagonist concentration.
-
Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of the antagonist's potency. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Cyclic AMP (cAMP) Functional Assay
This protocol is designed to assess the effect of this compound on M2 or M4 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO cells stably expressing the human M2 or M4 muscarinic receptor
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
Acetylcholine (ACh) or another suitable muscarinic agonist
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white plates
Procedure:
-
Cell Plating: Plate the cells in a 384-well white plate and culture overnight.
-
Compound and Forskolin Addition:
-
Prepare serial dilutions of this compound and the agonist.
-
Add the this compound dilutions (or vehicle) to the cells and pre-incubate for 15-30 minutes.
-
Add the agonist to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate concentration-response curves for the agonist's inhibition of forskolin-stimulated cAMP production in the absence and presence of this compound.
-
Determine the IC50 of the agonist (which represents its EC50 for inhibition) at each concentration of this compound.
-
Calculate the pA2 value from the shift in the agonist concentration-response curves to quantify the potency of this compound as an antagonist at M2/M4 receptors.
-
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Umeclidinium Bromide: A Potent Pharmacological Tool for G Protein-Coupled Muscarinic Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) that exhibits high affinity for all five human muscarinic acetylcholine receptor subtypes (M1-M5), which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2][3][4][5] Its utility as a research tool stems from its potent and competitive antagonism, making it an invaluable asset for elucidating the physiological and pathological roles of muscarinic receptors. In preclinical studies, umeclidinium has demonstrated competitive antagonism at M3 receptors and a long-lasting inhibitory effect on acetylcholine-induced bronchoconstriction in human bronchial strips and animal models. This document provides detailed application notes and experimental protocols for utilizing this compound in GPCR research.
Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, inhibiting the binding of the endogenous agonist, acetylcholine. This blockade prevents the activation of downstream signaling pathways. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, umeclidinium can be used to probe the function of these distinct signaling cascades in various cellular and tissue contexts. Although it shows similar affinity for all M1-M5 subtypes in binding assays, it exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with a slower dissociation from M3.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (pA2) of this compound for human muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 0.05 - 0.16 |
| M2 | 0.15 - 0.16 |
| M3 | 0.06 |
| M4 | 0.05 |
| M5 | 0.13 |
Data compiled from references:
Table 2: Functional Antagonist Potency of this compound in Calcium Mobilization Assays
| Cell Line | Receptor Subtype | Agonist | pA2 |
| CHO | M1 | Acetylcholine | 9.6 - 10.6 |
| CHO | M2 | Acetylcholine | 9.6 - 10.6 |
| CHO | M3 | Acetylcholine | 9.6 - 10.6 |
Data compiled from reference:
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound to characterize muscarinic receptor function.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line.
a. Materials:
-
Cell membranes prepared from cells expressing the human muscarinic receptor subtype of interest (e.g., CHO-M3).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
b. Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (1 µM, for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation (5-50 µg protein/well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
a. Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., HEK293-M3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
b. Protocol:
-
Seed cells into the microplates and grow to 80-90% confluency.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the fluorescence intensity over time.
c. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the logarithm of the this compound concentration to generate an inhibition curve and determine the IC50.
cAMP Assay
This protocol is used to assess the effect of this compound on Gi-coupled muscarinic receptors (M2, M4) by measuring its ability to reverse agonist-induced inhibition of cAMP production.
a. Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-M2).
-
Forskolin.
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
b. Protocol:
-
Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the cells and pre-incubate.
-
Add the muscarinic agonist.
-
Add forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the cAMP concentration according to the kit's instructions.
c. Data Analysis:
-
The agonist will inhibit forskolin-stimulated cAMP production. This compound will reverse this inhibition in a concentration-dependent manner.
-
Plot the cAMP levels against the logarithm of the this compound concentration to determine its IC50.
ERK Phosphorylation Assay
This protocol can be used to investigate the effect of this compound on muscarinic receptor-mediated activation of the MAPK/ERK signaling pathway.
a. Materials:
-
Cells expressing the muscarinic receptor of interest.
-
Muscarinic agonist.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Western blotting reagents and equipment or an ELISA-based ERK phosphorylation assay kit.
b. Protocol:
-
Starve cells of serum for several hours to reduce basal ERK phosphorylation.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate cells with the muscarinic agonist for a predetermined optimal time (e.g., 5-10 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated ERK and total ERK using Western blotting or an ELISA kit.
c. Data Analysis:
-
Quantify the band intensities (for Western blot) or the signal (for ELISA).
-
Normalize the phosphorylated ERK signal to the total ERK signal.
-
Plot the normalized phospho-ERK levels against the logarithm of the this compound concentration to determine its inhibitory potency.
Conclusion
This compound is a versatile and potent pharmacological tool for the investigation of muscarinic receptor signaling and function. Its high affinity and competitive antagonist nature make it suitable for a range of in vitro assays, including radioligand binding, and functional assays measuring second messenger responses like calcium and cAMP, as well as downstream signaling events such as ERK phosphorylation. The detailed protocols provided here serve as a guide for researchers to effectively utilize this compound in their GPCR research endeavors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Umeclidinium | C29H34NO2+ | CID 11519070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Umeclidinium Bromide in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation, chronic inflammation, mucus hypersecretion, and airway remodeling.[1][2] Preclinical animal models are essential for understanding the pathophysiology of COPD and for evaluating the efficacy of novel therapeutics.[1][3] Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of COPD.[4] It functions as a competitive antagonist of acetylcholine at muscarinic receptors, particularly the M3 subtype, which is highly expressed on airway smooth muscle. This antagonism leads to prolonged bronchodilation, lasting over 24 hours. These application notes provide detailed protocols for utilizing this compound in established preclinical mouse models of COPD.
Mechanism of Action and Signaling Pathway
Umeclidinium exerts its pharmacological effect by blocking the action of acetylcholine on M3 muscarinic receptors located on airway smooth muscle cells. Under normal physiological conditions, parasympathetic nerve stimulation releases acetylcholine, which binds to M3 receptors. This activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of Protein Kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in bronchoconstriction.
Umeclidinium competitively inhibits acetylcholine from binding to the M3 receptor, thereby interrupting this signaling cascade and promoting bronchodilation.
Preclinical Experimental Workflow
A typical preclinical study to evaluate this compound involves several key phases: animal acclimatization, induction of a COPD-like phenotype, therapeutic intervention, and endpoint analysis. The following workflow provides a general timeline.
Experimental Protocols
Protocol 4.1: Induction of COPD in a Mouse Model (Elastase/LPS)
This protocol establishes a COPD model in mice characterized by both emphysema and airway inflammation, mimicking key features of the human disease.
Materials:
-
8-10 week old C57BL/6 or BALB/c mice
-
Porcine Pancreatic Elastase (PPE) (Sigma-Aldrich)
-
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane anesthesia system
-
Micropipettes and sterile tips
Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the start of the experiment.
-
Preparation of Reagents:
-
Reconstitute PPE in sterile PBS to a concentration of 24 U/mL.
-
Reconstitute LPS in sterile PBS to a concentration of 140 µg/mL.
-
-
Induction Schedule (4 weeks):
-
Day 1 of each week: Anesthetize mice lightly with isoflurane. Administer 1.2 U of PPE in 50 µL of PBS via intranasal (i.n.) instillation.
-
Day 4 of each week: Anesthetize mice lightly with isoflurane. Administer 7 µg of LPS in 50 µL of PBS via i.n. instillation.
-
Administer 50 µL of sterile PBS to control animals on the same schedule.
-
-
Post-Induction: Allow mice to rest for at least 7 days after the final LPS administration before commencing treatment to allow the acute inflammatory response to subside and the chronic features to establish.
Protocol 4.2: Administration of this compound
Umeclidinium is administered directly to the lungs to assess its local therapeutic effects. Intranasal administration is a common and effective route in mouse models.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or appropriate vehicle
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create the desired final concentrations for dose-response studies. Note: The optimal therapeutic dose should be determined through pilot dose-ranging studies. Doses used in rat inhalation studies (e.g., 215 mcg/kg) can serve as a starting point for dose calculations, but must be optimized for the mouse model and administration route.
-
Administration:
-
Anesthetize the COPD model mice lightly with isoflurane.
-
Administer the prepared umeclidinium solution (e.g., in a 30-50 µL volume) via intranasal instillation.
-
Administer vehicle only to the control group.
-
Dosing is typically performed once daily, reflecting its clinical use.
-
Protocol 4.3: Assessment of Airway Inflammation via Bronchoalveolar Lavage (BAL)
BAL is performed to collect cells and fluid from the lower respiratory tract to quantify inflammation.
Materials:
-
Ketamine/Xylazine cocktail for terminal anesthesia
-
Surgical tools (scissors, forceps)
-
Tracheal cannula (e.g., 22G catheter)
-
1 mL syringe
-
Ice-cold sterile PBS
-
Microcentrifuge tubes
-
Hemocytometer and Trypan blue
-
Cytospin and Diff-Quik stain
Procedure:
-
Anesthesia: Terminally anesthetize the mouse via intraperitoneal injection of ketamine/xylazine.
-
Tracheal Cannulation: Surgically expose the trachea and make a small incision. Insert a cannula and secure it.
-
Lavage:
-
Instill 0.8 mL of ice-cold PBS into the lungs via the cannula using a 1 mL syringe.
-
Gently aspirate the fluid and collect it in a tube kept on ice. Repeat this process 4-5 times, pooling the recovered fluid.
-
-
Cell Processing:
-
Centrifuge the collected BAL fluid (BALF) at 500 x g for 10 minutes at 4°C.
-
Store the supernatant at -80°C for cytokine analysis (Protocol 4.5).
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
-
Cell Counting:
-
Perform a total cell count using a hemocytometer with Trypan blue exclusion for viability.
-
Prepare slides using a cytocentrifuge and stain with Diff-Quik. Perform a differential cell count (macrophages, neutrophils, lymphocytes) by counting at least 400 cells under a light microscope.
-
Protocol 4.4: Assessment of Mucus Hypersecretion (PAS Staining)
Periodic Acid-Schiff (PAS) staining is used to identify neutral mucins in goblet cells of the airway epithelium.
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)
-
Periodic acid solution (0.5%)
-
Schiff reagent
-
Mayer's Hematoxylin (for counterstain)
-
Ethanol series and xylene for deparaffinization and dehydration
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize lung sections in xylene and rehydrate through a graded series of ethanol to water.
-
Oxidation: Incubate slides in 0.5% periodic acid solution for 5 minutes.
-
Rinsing: Rinse thoroughly with distilled water.
-
Schiff Reaction: Place slides in Schiff reagent for 15 minutes. Goblet cells and mucus will stain a magenta color.
-
Washing: Wash in lukewarm running tap water for 5 minutes to allow the color to develop fully.
-
Counterstaining: Stain nuclei with Mayer's Hematoxylin for 1 minute.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.
-
Quantification: Analyze slides under a microscope. Mucus production can be quantified using a semi-quantitative scoring system or image analysis software to measure the PAS-positive area relative to the total airway epithelial area.
Protocol 4.5: Assessment of Airway Hyperresponsiveness (AHR)
AHR is assessed by challenging the mice with a bronchoconstricting agent like methacholine and measuring the change in lung function.
Materials:
-
Whole-body plethysmograph or invasive lung function system (e.g., FlexiVent)
-
Nebulizer
-
Methacholine chloride solution in saline (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
Procedure (using whole-body plethysmography):
-
Acclimatization: Place the conscious, unrestrained mouse into the plethysmography chamber and allow it to acclimatize for 20-30 minutes.
-
Baseline Measurement: Record baseline breathing parameters for 3-5 minutes.
-
Challenge: Nebulize saline (vehicle) into the chamber for 2 minutes and record measurements for 3-5 minutes.
-
Methacholine Doses: Sequentially nebulize increasing concentrations of methacholine (e.g., 6.25 to 50 mg/mL) into the chamber. Record respiratory parameters for 3-5 minutes after each dose.
-
Data Analysis: The primary output is the Enhanced Pause (Penh), a calculated value that correlates with airway resistance. Plot the Penh values against the methacholine concentration to generate a dose-response curve. A reduction in the AHR curve indicates a therapeutic effect.
Protocol 4.6: Cytokine Analysis (ELISA)
Pro-inflammatory cytokines in the BALF supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
BALF supernatant (from Protocol 4.3)
-
ELISA kits for specific mouse cytokines (e.g., TNF-α, IL-1β, IL-6)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kit.
-
General Steps:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add BALF samples and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB). The reaction is stopped with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Airway Inflammation in BALF
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁴) |
|---|---|---|---|---|
| Naive Control | ||||
| COPD + Vehicle | ||||
| COPD + UMEC (Low Dose) | ||||
| COPD + UMEC (Mid Dose) | ||||
| COPD + UMEC (High Dose) |
Data presented as Mean ± SEM. Statistical significance relative to the COPD + Vehicle group should be indicated.
Table 2: Effect of this compound on Pro-Inflammatory Cytokines in BALF
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Naive Control | |||
| COPD + Vehicle | |||
| COPD + UMEC (Low Dose) | |||
| COPD + UMEC (Mid Dose) | |||
| COPD + UMEC (High Dose) |
Data presented as Mean ± SEM. Statistical significance relative to the COPD + Vehicle group should be indicated.
Table 3: Effect of this compound on Mucus Production and AHR
| Treatment Group | Mucus Score (PAS) | AHR (Peak Penh at 50 mg/mL MCh) |
|---|---|---|
| Naive Control | ||
| COPD + Vehicle | ||
| COPD + UMEC (Low Dose) | ||
| COPD + UMEC (Mid Dose) | ||
| COPD + UMEC (High Dose) |
Data presented as Mean ± SEM. Statistical significance relative to the COPD + Vehicle group should be indicated.
References
- 1. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umeclidinium in chronic obstructive pulmonary disease: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeling Umeclidinium Bromide for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the fluorescent labeling of umeclidinium bromide, a long-acting muscarinic antagonist, for use in microscopy. This compound is a quaternary ammonium compound that acts as a bronchodilator by blocking M3 muscarinic acetylcholine receptors in the airways.[1][2] Fluorescent labeling of this compound enables the visualization of its distribution, target engagement, and cellular dynamics. This guide outlines a proposed synthetic strategy for creating a fluorescent umeclidinium analog, protocols for cell labeling and imaging, and the photophysical properties of a suitable fluorophore.
Introduction to Fluorescent Labeling of this compound
Fluorescently labeling small molecule drugs like this compound is a powerful technique for studying their pharmacological properties in cellular systems. By attaching a fluorescent probe, researchers can directly observe the drug's interaction with its target receptors, cellular uptake, and subcellular localization using advanced microscopy techniques. Given that umeclidinium is a quaternary ammonium compound, established methods for labeling similar molecules can be adapted for this purpose.[3][4][5] This document focuses on a strategy that minimizes structural alterations to the core pharmacophore of umeclidinium to preserve its biological activity.
Proposed Synthetic Strategy for Fluorescent this compound (UMEC-BODIPY)
The synthesis of this compound involves the quaternization of α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol with 2-benzyloxybromoethane. A feasible strategy for fluorescent labeling is to first synthesize a fluorescent analog of 2-benzyloxybromoethane and then use this analog in the final quaternization step. This places the fluorophore on the side chain attached to the quaternary nitrogen, which is less likely to interfere with receptor binding compared to modifications of the quinuclidine or diphenylmethanol moieties.
Here, we propose the use of a bright and photostable BODIPY dye with an amine-reactive succinimidyl ester for conjugation to a modified bromoethane precursor.
Workflow for the Synthesis of a Fluorescent Umeclidinium Analog:
Caption: Proposed synthetic workflow for UMEC-BODIPY.
Experimental Protocol: Synthesis of UMEC-BODIPY
This protocol is a proposed pathway and would require optimization.
Step 1: Synthesis of BODIPY-labeled Aminoethanol
-
Dissolve 2-(Benzyloxy)ethan-1-amine in anhydrous dimethylformamide (DMF).
-
Add an amine-reactive BODIPY-FL NHS ester to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the fluorescent intermediate by column chromatography.
Step 2: Bromoacetylation of the Fluorescent Intermediate
-
Dissolve the purified fluorescent intermediate in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add bromoacetyl bromide dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the fluorescent bromoethane analog.
Step 3: Quaternization to form Fluorescent Umeclidinium
-
Dissolve α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol and the fluorescent bromoethane analog in acetonitrile.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Monitor the formation of the quaternary ammonium salt by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to yield the final fluorescent this compound (UMEC-BODIPY).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Presentation
Photophysical Properties of a Candidate Fluorophore
The following table summarizes the key photophysical properties of a representative amine-reactive BODIPY dye suitable for this application. These values are based on published data for similar dyes and may vary slightly for the final conjugate.
| Property | Value |
| Excitation Maximum (λex) | 521-532 nm |
| Emission Maximum (λem) | 538-552 nm |
| Molar Extinction Coefficient | 46,500-118,500 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.32-0.73 |
| Recommended Laser Line | 488 nm or 514 nm |
| Recommended Emission Filter | 530-580 nm |
Muscarinic Receptor Binding Affinity
The binding affinity of the fluorescently labeled umeclidinium should be determined to ensure that the modification does not significantly impair its biological activity. This can be assessed through competitive binding assays using a radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine, in cells or tissues expressing muscarinic receptors. For reference, the affinity (Ki) of unlabeled this compound for cloned human M1-M5 muscarinic acetylcholine receptors ranges from 0.05 to 0.16 nM. The following table presents hypothetical data for a successful fluorescent conjugate.
| Ligand | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | ~0.06 | ~0.15 | ~0.05 | ~0.12 | ~0.16 |
| UMEC-BODIPY (Hypothetical) | < 10 | < 10 | < 5 | < 10 | < 10 |
Protocols for Cellular Imaging
Cell Culture and Plating
-
Culture a suitable cell line expressing muscarinic receptors (e.g., CHO-K1 cells stably expressing the human M3 receptor) in DMEM/F-12 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
For imaging, seed the cells into 96-well black, clear-bottom imaging plates at a density of 25,000–55,000 cells per well.
-
Incubate the cells for 24 hours to allow for attachment and growth.
Cell Labeling with UMEC-BODIPY
-
Prepare a stock solution of UMEC-BODIPY in DMSO.
-
Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing UMEC-BODIPY.
-
Incubate the cells with the fluorescent ligand at 37°C and 5% CO₂ for 30-60 minutes.
-
To determine non-specific binding, incubate a parallel set of wells with UMEC-BODIPY in the presence of a high concentration (e.g., 10 µM) of a non-fluorescent muscarinic antagonist like atropine.
Microscopy and Image Acquisition
Workflow for Cellular Imaging:
References
- 1. This compound | C29H34BrNO2 | CID 11519069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Umeclidinium | C29H34NO2+ | CID 11519070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A fluorescently labelled quaternary ammonium compound (NBD-DDA) to study resistance mechanisms in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Fluorescent dyes with multiple quaternary ammonium centers for specific image discrimination and Gram-positive antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to improve the solubility of umeclidinium bromide in aqueous buffers.
Welcome to the technical support center for umeclidinium bromide solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous and organic solvents?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers and slightly soluble in water.[1][2][3][4] Its solubility is considerably higher in certain organic solvents. A predicted aqueous solubility is as low as 2.25e-05 mg/mL, indicating its hydrophobic nature.[2]
Data Presentation: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble / Practically insoluble | |
| Ethanol | ~0.14 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ≥25 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Acetonitrile | Slightly soluble | |
| Propan-1-ol | Slightly soluble | |
| Methanol | Slightly soluble | |
| 1:3 (v/v) DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
Q2: I am observing very low solubility of this compound in my aqueous buffer. What is the first troubleshooting step I should take?
A2: The recommended initial step is to first dissolve the this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted with your aqueous buffer of choice. This method significantly improves its apparent solubility in the final aqueous solution. For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2). It is important to note that aqueous solutions of this compound may not be stable for more than one day.
Q3: How does pH affect the solubility of this compound?
Q4: What types of excipients can be used to improve the aqueous solubility of this compound?
A4: Several types of excipients can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Co-solvents: Organic solvents that are miscible with water, such as ethanol, can be used to increase solubility.
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. Non-ionic surfactants like Tween 80 (polysorbate 80) are commonly used.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, effectively increasing their solubility. Sulfobutylether β-cyclodextrin (SBE-β-CD) is a derivative that has been investigated for this purpose.
A patent for a liquid formulation of this compound suggests the use of Tween 80 or a cyclodextrin derivative to enhance solubility.
Q5: Are there advanced formulation strategies to overcome the low solubility of this compound?
A5: Yes, for challenging cases, advanced formulation techniques can be considered:
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This can significantly increase the dissolution rate and apparent solubility.
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to enhanced solubility and dissolution rates.
Troubleshooting Guides
Issue: Precipitation is observed when diluting a DMSO stock solution of this compound into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| The final concentration in the aqueous buffer exceeds the solubility limit. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. |
| The buffer composition is unfavorable. | 1. Test different buffer systems (e.g., phosphate, citrate) at your target pH. 2. Adjust the ionic strength of the buffer. |
| The rate of addition is too fast, causing localized high concentrations and precipitation. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. |
Issue: Inconsistent solubility results between experiments.
| Possible Cause | Troubleshooting Step |
| Variation in the solid form of this compound (e.g., different batches with different crystallinity). | Characterize the solid-state properties of your this compound sample using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
| Incomplete equilibration during the solubility measurement. | Ensure sufficient equilibration time. It is recommended to determine the time to reach equilibrium in preliminary experiments. |
| Degradation of the compound during the experiment. | Perform stability studies under your experimental conditions (e.g., temperature, light exposure, pH of the buffer). Use a validated analytical method to check for degradation products. |
| Inaccurate measurement of the dissolved concentration. | Validate your analytical method (e.g., HPLC-UV) for accuracy, precision, linearity, and specificity. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol describes a general method for determining the equilibrium solubility of this compound in a given aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. The filter should be pre-saturated with the solution to avoid drug adsorption.
-
Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of your analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Improving Aqueous Solubility using a Co-solvent (DMSO)
This protocol provides a method for preparing an aqueous solution of this compound using DMSO as a co-solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in pure DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure the solid is completely dissolved. This can be aided by gentle warming or sonication.
-
-
Preparation of Working Solution:
-
Determine the final desired concentration of this compound in your aqueous buffer.
-
Calculate the volume of the DMSO stock solution needed.
-
While vortexing or stirring the aqueous buffer, slowly add the calculated volume of the DMSO stock solution.
-
Continue to mix for a few minutes to ensure a homogeneous solution.
-
Visually inspect the solution for any signs of precipitation.
-
Mandatory Visualizations
References
Stability of umeclidinium bromide in solution at different temperatures.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of umeclidinium bromide in solution at different temperatures. The information is compiled from stability-indicating method validation studies and forced degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For short-term storage (up to 24 hours) during analysis, solutions of this compound have been shown to be stable at room temperature.[1] For longer-term storage, it is recommended to keep solutions in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[2] Specific recommendations for solutions in solvent are storage at 4°C, or for longer periods, -20°C for one month and -80°C for up to six months (sealed and away from moisture).[2]
Q2: How stable is this compound in solution under thermal stress?
Forced degradation studies indicate that this compound is relatively stable under short-term exposure to elevated temperatures. Studies have been conducted at 60°C for 30 minutes to 1 hour and at 105°C for 1 hour, with the drug showing stability within acceptance criteria for the validation of analytical methods.[3][4] However, for quantitative assessment, significant degradation can be induced under these conditions to test the analytical method's specificity.
Q3: What are the main degradation pathways for this compound in solution when exposed to different temperatures and stress conditions?
Forced degradation studies have identified several potential degradation pathways for this compound. The primary stress conditions that can lead to degradation include:
-
Acidic Conditions: Refluxing in 2N HCl at 60°C for 30 minutes has been shown to cause degradation.
-
Alkaline Conditions: Exposure to 2N NaOH at 60°C for 30 minutes can also lead to degradation.
-
Oxidative Conditions: Treatment with 20% hydrogen peroxide at 60°C for 30 minutes results in oxidative degradation.
-
Hydrolytic Conditions: Refluxing in water at 60°C for 1 hour can also cause degradation.
-
Photolytic Conditions: Exposure to UV light can also contribute to the degradation of this compound in solution.
Q4: My this compound solution shows unexpected precipitation. What could be the cause?
Precipitation of this compound from a solution can be influenced by several factors:
-
Solvent Choice: this compound is slightly soluble in water, methanol, and DMSO. Using a solvent in which it has low solubility can lead to precipitation, especially at lower temperatures.
-
Concentration: Exceeding the solubility limit of this compound in the chosen solvent will result in precipitation.
-
Temperature: Changes in temperature can affect solubility. For some compounds, solubility decreases as the temperature drops.
-
pH of the Solution: The pH of the solution can impact the stability and solubility of the compound.
Q5: I am observing a loss of potency in my this compound standard solution. What are the likely reasons?
A loss of potency, indicated by a decrease in the peak area during chromatographic analysis, suggests degradation of the this compound. The following should be considered:
-
Improper Storage: Storing the solution at inappropriate temperatures or with exposure to light can accelerate degradation.
-
Contamination: The presence of acidic, basic, or oxidizing contaminants can lead to chemical degradation.
-
Solvent Reactivity: The choice of solvent is crucial, as some solvents may react with the analyte over time.
-
Hydrolysis: If the solution is aqueous, hydrolysis can occur, especially at non-neutral pH and elevated temperatures.
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatogram
If you observe unexpected peaks in your chromatogram when analyzing this compound solutions, it may be due to degradation products.
Troubleshooting Steps:
-
Verify System Suitability: Ensure that your HPLC system is performing correctly by checking system suitability parameters like peak tailing, resolution, and theoretical plates using a fresh standard.
-
Prepare a Fresh Standard: Prepare a new this compound standard solution to rule out degradation of the stock solution.
-
Review Solution Preparation and Storage:
-
Confirm that the correct solvent and pH were used.
-
Check the age of the solution and the storage conditions (temperature, light exposure).
-
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a fresh standard under conditions known to degrade this compound (e.g., acid, base, peroxide). Compare the chromatograms of the stressed sample with your sample.
Issue: Inconsistent Results in Stability Studies
Inconsistent results in your stability studies for this compound can arise from various experimental factors.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the preparation of all samples is consistent, including the solvent, concentration, and mixing procedure.
-
Control Environmental Conditions: Maintain consistent temperature and light conditions for all samples throughout the study. Use a calibrated stability chamber.
-
Validate Analytical Method: The analytical method used for the stability study must be validated to be stability-indicating. This ensures that the method can accurately separate and quantify this compound in the presence of its degradation products.
-
Check for Evaporation: Ensure that sample containers are properly sealed to prevent solvent evaporation, which would concentrate the sample and lead to inaccurate results.
Data Presentation
The following table summarizes the degradation of this compound under various forced degradation conditions as reported in the literature. These studies were primarily conducted to validate the stability-indicating nature of analytical methods.
| Stress Condition | Temperature | Duration | % Degradation of this compound | Reference |
| Acid Degradation (2N HCl) | 60°C | 30 min | 7.9% | |
| Base Degradation (2N NaOH) | 60°C | 30 min | 6.8% | |
| Peroxide Degradation (20% H₂O₂) | 60°C | 30 min | 5.2% | |
| Neutral Degradation (Water) | 60°C | 1 hour | 2.5% | |
| Thermal Degradation | 105°C | 1 hour | 4.3% | |
| Photolytic Degradation (UV light) | Room Temp | 24 hours | 3.8% |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a generalized procedure based on published methods for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
2. Chromatographic Conditions:
-
Column: BDS C18 (150 x 4.6 mm, 5.0 µm) or equivalent
-
Mobile Phase: 0.1% Formic acid in water: Acetonitrile (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
3. Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 62.5 µg/mL).
4. Sample Preparation for Stability Testing:
-
Prepare the this compound solution in the desired solvent and at the desired concentration.
-
Store the solution under the specified temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At each time point, withdraw an aliquot of the sample, dilute it to the appropriate concentration with the mobile phase, and inject it into the HPLC system.
5. Forced Degradation Study Protocol:
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C. Cool, neutralize, and dilute to the target concentration.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH and reflux for 30 minutes at 60°C. Cool, neutralize, and dilute to the target concentration.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% H₂O₂ and keep at 60°C for 30 minutes. Dilute to the target concentration.
-
Thermal Degradation: Expose the solid drug or solution to a high temperature (e.g., 105°C) for a specified period (e.g., 1 hour). Dissolve/dilute to the target concentration.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a temperature stability study.
References
Identifying and mitigating off-target effects of umeclidinium in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with umeclidinium. The information is designed to help identify and mitigate potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of umeclidinium?
A1: Umeclidinium is a long-acting muscarinic antagonist (LAMA), also known as an anticholinergic agent.[1][2] Its primary mechanism of action is the competitive and reversible inhibition of acetylcholine binding to muscarinic acetylcholine receptors.[1][2] While it shows similar high affinity for all five muscarinic receptor subtypes (M1-M5), its therapeutic effect in chronic obstructive pulmonary disease (COPD) is primarily mediated through the blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.[1]
Q2: What are the known on-target and potential off-target binding sites of umeclidinium?
A2: Umeclidinium's on-target effects are mediated through its high affinity for all five muscarinic receptor subtypes (M1-M5). Preclinical safety pharmacology studies have also investigated its activity at a range of other receptors. At a concentration of 1 µM, umeclidinium showed measurable affinity for several non-muscarinic targets. The binding affinities for both on-target and potential off-target sites are summarized in the table below.
Q3: What are the common signs of off-target anticholinergic effects in preclinical studies?
A3: In preclinical safety pharmacology studies, expected anticholinergic effects have been observed. In rats, moderately dilated pupils were noted at inhaled doses of 322 and 1994 mcg/kg. In dogs, an inhaled dose of 10 µg/kg led to an increased heart rate. These effects are consistent with the antimuscarinic properties of the compound.
Quantitative Data Summary
The following table summarizes the known binding affinities of umeclidinium for its primary targets (muscarinic receptors) and other potential off-target sites identified in preclinical screening.
| Target Receptor | Binding Affinity (Ki) [nM] | Reference |
| Muscarinic M1 | 0.05 - 0.16 | |
| Muscarinic M2 | 0.05 - 0.16 | |
| Muscarinic M3 | 0.05 - 0.16 | |
| Muscarinic M4 | 0.05 - 0.16 | |
| Muscarinic M5 | 0.05 - 0.16 | |
| Kappa Opioid Receptor | 69 | |
| Sigma Receptor (non-selective) | 220 | |
| Ca2+ Channel (L-type, verapamil site) | 330 | |
| Na+ Channel (Site 2) | 170 | |
| Dopamine Transporter | 780 |
Troubleshooting Guides
This section provides guidance on specific issues that may arise during in vitro experiments with umeclidinium.
Issue 1: Unexpected or Inconsistent Results in Cell-Based Functional Assays
Possible Cause: Off-target activity of umeclidinium at receptors other than muscarinic receptors, especially at higher concentrations.
Troubleshooting Steps:
-
Review Off-Target Profile: Compare the concentration of umeclidinium used in your assay with the known Ki values for its off-targets (see table above). If your experimental concentration is near or above these values, there is a potential for off-target effects.
-
Use a More Selective Antagonist: As a negative control, use a muscarinic antagonist with a different off-target profile to confirm that the observed effect is due to muscarinic receptor blockade.
-
Lower Umeclidinium Concentration: If possible, perform a dose-response curve to determine if the unexpected effect is concentration-dependent and disappears at lower concentrations that are still effective at blocking the target muscarinic receptor.
-
Orthogonal Assay: Use an alternative assay with a different readout to confirm your findings. For example, if you are using a calcium flux assay, you could use a cAMP assay to investigate potential Gs or Gi coupling of off-target receptors.
Issue 2: Assay Interference in Fluorescence-Based Readouts
Possible Cause: Umeclidinium, as a quaternary ammonium compound, may have intrinsic fluorescent properties or may interfere with the fluorescent dyes used in the assay.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of a solution containing only umeclidinium at the final assay concentration to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Perform a Quenching Control: Measure the fluorescence of your fluorescent dye or substrate in the presence and absence of umeclidinium to determine if it is quenching the fluorescent signal.
-
Shift to a Red-Shifted Dye: Quaternary ammonium compounds are more likely to interfere with blue or green fluorescent dyes. Switching to a red or far-red fluorescent probe can often mitigate this interference.
-
Use a Label-Free Assay: If interference persists, consider using a label-free technology, such as impedance-based assays or a cellular thermal shift assay (CETSA), to measure receptor activation or target engagement.
Issue 3: Poor Reproducibility in Radioligand Binding Assays
Possible Cause: Due to its chemical properties as a quaternary ammonium compound, umeclidinium may exhibit non-specific binding to assay components.
Troubleshooting Steps:
-
Optimize Blocking Agents: Ensure that your assay buffer contains an appropriate concentration of a blocking agent, such as bovine serum albumin (BSA), to minimize non-specific binding to the filter plates and other surfaces.
-
Use Pre-coated Plates: Consider using filter plates that are pre-treated to reduce non-specific binding.
-
Increase Wash Steps: Increase the number and volume of wash steps to more effectively remove non-specifically bound umeclidinium.
-
Vary Radioligand Concentration: Perform saturation binding experiments to ensure that you are using an appropriate concentration of the radioligand that is not prone to high non-specific binding.
Experimental Protocols & Visualizations
Protocol 1: Off-Target Liability Screening using a Radioligand Binding Panel
This protocol outlines a general procedure for screening umeclidinium against a panel of receptors, ion channels, and transporters to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of umeclidinium in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve the desired final assay concentrations.
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing the target receptors of interest.
-
Radioligand Preparation: Prepare a solution of the appropriate radioligand for each target at a concentration close to its Kd.
-
Binding Assay: In a 96-well plate, combine the cell membranes, radioligand, and either umeclidinium or a vehicle control.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by umeclidinium and determine the Ki value if significant inhibition is observed.
Caption: Workflow for off-target screening using a radioligand binding assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target in a cellular environment.
Methodology:
-
Cell Culture: Culture cells that endogenously or recombinantly express the target receptor.
-
Compound Treatment: Treat the cells with umeclidinium or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Detect the amount of soluble target protein remaining at each temperature using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of umeclidinium indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway: Umeclidinium's Mechanism of Action
This diagram illustrates the primary signaling pathway affected by umeclidinium.
Caption: Umeclidinium blocks acetylcholine-induced bronchoconstriction.
References
Optimizing umeclidinium concentration to avoid cytotoxicity in cell lines.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine and optimize the concentration of umeclidinium to avoid cytotoxicity in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for umeclidinium in in-vitro experiments?
A1: As specific cytotoxic concentrations for umeclidinium are not widely published across a variety of cell lines, it is crucial to determine the optimal concentration empirically for your specific cell type and assay. Based on its mechanism as a high-affinity muscarinic antagonist, functional assays in relevant cell types (e.g., human airway smooth muscle cells) have shown effects at concentrations as low as 10⁻¹² M to 10⁻⁸ M.[1][2] For initial cytotoxicity screening, a broad concentration range is recommended, for example, from 0.1 nM to 100 µM, to identify a dose-response relationship.
Q2: At what concentration does umeclidinium typically become cytotoxic?
A2: There is limited publicly available data detailing the precise cytotoxic concentrations (e.g., IC50 values) of umeclidinium across a wide range of cell lines. Non-clinical safety data submitted for regulatory approval did not indicate genotoxicity or carcinogenicity in the assays conducted.[3][4] However, like any compound, umeclidinium can be expected to induce cytotoxicity at high concentrations. The exact cytotoxic threshold is highly dependent on the cell line, its metabolic activity, and the duration of exposure. Therefore, it is essential to perform a dose-response experiment to determine the cytotoxic concentration for your specific experimental system.
Q3: What are the potential mechanisms of umeclidinium-induced cytotoxicity?
A3: The primary mechanism of action for umeclidinium is competitive and reversible antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, leading to bronchodilation.[5] At supra-pharmacological concentrations, cytotoxicity could potentially arise from off-target effects or overwhelming the cell's metabolic capacity. While specific cytotoxic pathways have not been extensively elucidated for umeclidinium, general mechanisms of drug-induced cytotoxicity at high concentrations can include disruption of mitochondrial function, induction of apoptosis, or necrosis due to membrane damage.
Q4: What are the visual signs of cytotoxicity to look for in cell culture after umeclidinium treatment?
A4: Researchers should be vigilant for morphological changes in their cell cultures that may indicate cytotoxicity. These signs include:
-
A significant reduction in cell number compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
The appearance of cellular debris in the culture medium, indicating cell lysis.
-
Increased number of floating cells in adherent cultures.
-
Vacuolization of the cytoplasm.
Q5: How long should I expose my cells to umeclidinium in a cytotoxicity assay?
A5: The optimal exposure time will depend on your specific cell line and experimental goals. For acute cytotoxicity, a 24-hour exposure is a common starting point. For assessing effects on cell proliferation, longer incubation periods of 48 to 72 hours are typically used. It is advisable to perform time-course experiments (e.g., 24, 48, and 72 hours) to understand the kinetics of umeclidinium's effect on your cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed, even at high concentrations. | Suboptimal concentration range. | Expand the dose-response range to higher concentrations (e.g., up to 1 mM). |
| Short exposure time. | Increase the incubation time (e.g., up to 96 hours). | |
| Cell line resistance. | Consider using a different, potentially more sensitive, cell line. Verify the expression of muscarinic receptors if they are hypothesized to be involved in the cytotoxic effect. | |
| Drug instability. | Prepare fresh dilutions of umeclidinium from a new stock for each experiment. Ensure the stability of the compound in your culture medium. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate pipetting. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Discrepancy between different cytotoxicity assays. | Different mechanisms of cell death detected. | Use multiple assays that measure different cytotoxic endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to get a comprehensive view of the cytotoxic mechanism. |
| Assay interference. | Check if umeclidinium interferes with the assay components (e.g., has inherent fluorescence that interferes with a fluorescent readout). Run proper controls, including the compound in cell-free media. |
Data Presentation
When presenting your cytotoxicity data, a structured table is essential for clarity and comparison. Below is a template for summarizing your findings. Please note: The data in the following table is for illustrative purposes only and does not represent actual experimental results for umeclidinium.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) | 95% Confidence Interval (µM) |
| A549 (Human Lung Carcinoma) | MTT | 24 | 150.2 | 135.8 - 165.9 |
| 48 | 98.7 | 89.2 - 109.1 | ||
| 72 | 65.4 | 58.9 - 72.6 | ||
| Beas-2B (Human Bronchial Epithelial) | LDH | 24 | > 200 | N/A |
| 48 | 185.3 | 170.1 - 201.5 | ||
| 72 | 120.9 | 110.3 - 132.5 | ||
| HEK293 (Human Embryonic Kidney) | CellTiter-Glo® | 24 | 180.5 | 165.2 - 197.1 |
| 48 | 130.1 | 118.9 - 142.3 | ||
| 72 | 88.6 | 80.8 - 97.2 |
Experimental Protocols
Protocol 1: Determining the IC50 of Umeclidinium using the MTT Assay
This protocol provides a general framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of umeclidinium based on metabolic activity.
Materials:
-
Umeclidinium bromide
-
Appropriate cell line and complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the umeclidinium stock to create a range of working concentrations (e.g., 0.1 nM to 100 µM). Prepare 2X final concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate umeclidinium dilution to each well.
-
Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and no-cell control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the umeclidinium concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Therapeutic vs. Hypothetical Cytotoxic Pathways of Umeclidinium.
Experimental Workflow
Caption: Workflow for Determining Umeclidinium IC50.
Troubleshooting Logic
Caption: Logic for Troubleshooting High Replicate Variability.
References
- 1. Intracellular interactions of umeclidinium and vilanterol in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Umeclidinium | C29H34NO2+ | CID 11519070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Umeclidinium Bromide Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of umeclidinium bromide during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue: Unexpected degradation of this compound is observed in long-term stability studies.
-
Question: What are the primary factors that can cause the degradation of this compound during storage? Answer: this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and thermal stress.[1] Exposure to inappropriate storage conditions such as high humidity, elevated temperatures, and light can accelerate these degradation processes. The presence of impurities from the synthesis process can also potentially contribute to instability.
-
Question: My recent batch of this compound shows a new, unidentified peak in the HPLC analysis after storage. What could this be? Answer: A new peak in the chromatogram likely represents a degradation product. The nature of the degradant can provide clues about the cause of degradation. For example, hydrolysis in the presence of moisture can lead to the formation of hydrolysis impurities.[1] Oxidation, which can be triggered by exposure to air or light, may result in oxidation products.[1] To identify the unknown peak, it is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and compare the retention time of the resulting degradation products with the unknown peak. Mass spectrometry (MS) can be coupled with HPLC to determine the mass of the impurity, which can help in its identification.
-
Question: How can I prevent moisture-induced degradation of this compound? Answer: this compound is slightly hygroscopic.[2] To minimize hydrolysis, it is crucial to store the compound in a tightly sealed container with a desiccant. The recommended storage for Incruse® Ellipta®, a commercial product containing this compound, is in its moisture-protective foil tray with a desiccant until use. It should be stored in a dry place. When handling the compound, it is advisable to work in a low-humidity environment, such as a glove box with a dry atmosphere.
Frequently Asked Questions (FAQs)
-
Question: What are the recommended long-term storage conditions for this compound? Answer: For the formulated product Incruse® Ellipta®, the recommended storage temperature is between 68°F and 77°F (20°C to 25°C), with excursions permitted between 59°F and 86°F (15°C and 30°C). It should be stored in a dry place away from direct heat or sunlight. Once the protective foil tray is opened, the product should be used within 6 weeks. For pure this compound substance, storage in a cool, dry, and dark place is recommended.
-
Question: What are the known degradation products of this compound? Answer: Several potential impurities and degradation products of this compound have been identified. These can arise from the manufacturing process or from degradation under stress conditions. Some of these include:
-
4-(Hydroxydiphenylmethyl)-1-(2-hydroxyethyl)quinuclidin-1-ium Bromide
-
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium Bromide
-
1-(2-(Benzoyloxy)ethyl)-4-(hydroxydiphenylmethyl)quinuclidin-1-ium Bromide
-
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone
-
2-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)ethan-1-ol
-
Phenyl(quinuclidin-4-yl)methanone
-
-
Question: How can I monitor the stability of my this compound samples over time? Answer: A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for monitoring the stability of this compound. This method should be capable of separating the intact drug from all potential degradation products. Regular testing of samples stored under controlled conditions will allow for the detection and quantification of any degradation over time.
Data Presentation
The following tables summarize the quantitative data from forced degradation studies performed on this compound.
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acidic | 2N HCl | 30 min | 60°C | 5.80% |
| Alkaline | 2N NaOH | 30 min | 60°C | 5.09% |
| Oxidative | 20% H₂O₂ | 30 min | 60°C | 4.41% |
| Thermal (Dry Heat) | Oven | 1 hr | 105°C | 2.18% |
| Hydrolytic | Reflux in Water | 1 hr | 60°C | Data not available |
| Photolytic | UV Light (200 Wh/m²) | 1 day | Ambient | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in setting up stability studies.
1. Forced Degradation Studies
-
Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability-indicating nature of the analytical method.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of ammonium acetate buffer and acetonitrile).
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 2N hydrochloric acid. Reflux the mixture at 60°C for 30 minutes. Cool the solution and neutralize it with an appropriate volume of 2N sodium hydroxide.
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 2N sodium hydroxide. Reflux the mixture at 60°C for 30 minutes. Cool the solution and neutralize it with an appropriate volume of 2N hydrochloric acid.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 20% hydrogen peroxide. Keep the solution at 60°C for 30 minutes.
-
Thermal Degradation: Place the solid drug substance in an oven maintained at 105°C for 1 hour. After exposure, dissolve the sample in the mobile phase for analysis.
-
Hydrolytic Degradation: Reflux the drug solution in water for 1 hour at 60°C.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber for 24 hours, ensuring an exposure of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
2. Stability-Indicating RP-HPLC Method
-
Objective: To develop and validate a chromatographic method capable of separating and quantifying this compound in the presence of its degradation products.
-
Example HPLC Method Parameters:
-
Column: Phenomenex C18 (150 × 4.6 mm, 5µ)
-
Mobile Phase: Ammonium acetate buffer: Acetonitrile (60:40 v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
Common experimental artifacts with umeclidinium and how to control for them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with umeclidinium.
Frequently Asked Questions (FAQs)
Q1: What is umeclidinium and what is its primary mechanism of action?
A1: Umeclidinium is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] Its therapeutic effect in respiratory diseases is primarily due to the blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.[1]
Q2: What are the key binding and functional parameters of umeclidinium?
A2: Umeclidinium exhibits high affinity for human muscarinic receptors. The binding affinities (Ki) and functional antagonist potencies (pA2) are summarized in the table below.
Q3: In which solvents is umeclidinium soluble?
A3: Umeclidinium bromide is sparingly soluble in aqueous buffers.[1] For experimental use, it is recommended to first dissolve the compound in an organic solvent like DMSO, ethanol, or dimethyl formamide (DMF) to create a stock solution. This stock solution can then be diluted into aqueous assay buffers. Care should be taken to avoid precipitation, and it is advisable not to store aqueous solutions for more than a day.[1]
Troubleshooting Guide
This guide addresses common experimental artifacts that may be encountered when working with umeclidinium and provides strategies to control for them.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Potential Cause: Due to its physicochemical properties, umeclidinium may exhibit non-specific binding to filters, plates, or other assay components.
How to Control for This Artifact:
-
Proper Controls: Always include a negative control with a high concentration of a structurally unrelated muscarinic antagonist (e.g., atropine) to define non-specific binding.
-
Assay Buffer Composition: Include a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1-0.5% in your assay buffer to reduce non-specific binding.
-
Filter Pre-treatment: Pre-soaking glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) can help to minimize filter binding.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to remove unbound radioligand and non-specifically bound compound.
Issue 2: Inconsistent Results in Cell-Based Functional Assays
Potential Cause 1: Compound Precipitation. Umeclidinium has limited aqueous solubility and can precipitate in assay media, especially at higher concentrations, leading to variable effective concentrations.[1]
How to Control for This:
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve umeclidinium is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Visual Inspection: Visually inspect assay plates for any signs of compound precipitation before and after the experiment.
-
Solubility Testing: If high concentrations are required, perform a preliminary solubility test in the specific assay medium to be used.
Potential Cause 2: Metabolic Inactivation. Umeclidinium is primarily metabolized by the cytochrome P450 enzyme CYP2D6. If using cell lines with significant metabolic capacity (e.g., primary hepatocytes), the compound could be metabolized over the course of the experiment, reducing its effective concentration.
How to Control for This:
-
Cell Line Selection: Whenever possible, use recombinant cell lines with low or no endogenous CYP2D6 activity for initial pharmacological characterization.
-
Metabolism Inhibitors: In experiments with metabolically active cells, consider including a known CYP2D6 inhibitor (e.g., quinidine) as a control to assess the impact of metabolism. Note that the inhibitor itself should be tested for any direct effects on the assay readout.
-
Shorter Incubation Times: Use the shortest incubation time necessary to achieve a robust and reproducible signal.
Potential Cause 3: P-glycoprotein (P-gp) Efflux. Umeclidinium is a substrate for the P-glycoprotein (P-gp) efflux transporter. In cell lines that overexpress P-gp, the intracellular concentration of umeclidinium may be reduced, affecting the observed potency in assays measuring intracellular responses.
How to Control for This:
-
P-gp Inhibitors: Include a known P-gp inhibitor (e.g., verapamil) as a control to determine if P-gp efflux is influencing the experimental results. The inhibitor should be evaluated for any independent effects on the assay.
-
Cell Line Characterization: Characterize the expression and activity of P-gp in the cell lines being used for the experiments.
Issue 3: Potential Off-Target Effects
Potential Cause: At concentrations significantly higher than its Ki for muscarinic receptors, umeclidinium may interact with other targets. For instance, it has been shown to inhibit the human ether-a-go-go-related gene (hERG) channel, which is a critical consideration in cardiac safety assessment.
How to Control for This:
-
Dose-Response Curves: Generate full dose-response curves to ensure that the observed effects are occurring within a concentration range consistent with its known muscarinic receptor affinity.
-
Selective Antagonists: Use other selective muscarinic antagonists as controls to confirm that the observed effect is mediated through muscarinic receptors.
-
Counter-Screening: If unexpected results are observed, consider performing counter-screening against a panel of common off-targets, including the hERG channel, especially if the experimental system could be sensitive to such effects.
Data Presentation
Table 1: Umeclidinium Binding Affinities (Ki) and Functional Antagonist Potencies (pA2) at Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Antagonist Potency (pA2) |
| M1 | 0.16 | 9.6 - 10.6 |
| M2 | 0.15 | 9.6 - 10.6 |
| M3 | 0.06 | 9.6 - 10.6 |
| M4 | 0.05 | Not reported |
| M5 | 0.13 | Not reported |
Data compiled from publicly available pharmacological studies.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of umeclidinium for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor of interest.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Test Compound: this compound.
-
Non-specific binding control: Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Prepare serial dilutions of umeclidinium in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM atropine (for non-specific binding) or 25 µL of umeclidinium dilution.
-
25 µL of [3H]-NMS at a concentration equal to its Kd for the receptor.
-
50 µL of cell membrane suspension (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Harvest the plate contents onto the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of umeclidinium from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay
Objective: To measure the functional antagonism of umeclidinium at the M3 muscarinic receptor.
Materials:
-
Cells stably expressing the human M3 muscarinic receptor and a G-protein that couples to the calcium pathway (e.g., Gαq).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test Compound: this compound.
-
Agonist: Carbachol or acetylcholine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of umeclidinium to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin kinetic reading.
-
After establishing a stable baseline fluorescence, add a fixed concentration of the agonist (e.g., EC80 of carbachol) to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Plot the inhibition of the agonist response as a function of the umeclidinium concentration to determine the IC50 value.
Visualizations
Caption: Umeclidinium's mechanism of action in airway smooth muscle cells.
Caption: Workflow for a radioligand competition binding assay.
Caption: Troubleshooting logic for inconsistent cell-based assay results.
References
Troubleshooting inconsistent results in umeclidinium bromide experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with umeclidinium bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assays
Question: We are observing significant variability and inconsistent Ki values for this compound in our M3 muscarinic receptor radioligand binding assays. What are the potential causes and solutions?
Answer:
Inconsistent results in radioligand binding assays with this compound, a muscarinic antagonist, can stem from several factors related to the assay conditions and reagents. This compound is a potent antagonist of muscarinic cholinergic receptors (mAChR) with high affinity for all five subtypes (M1-M5).[1] Careful control of the experimental setup is crucial for obtaining reproducible data.
Potential Causes and Troubleshooting Strategies:
| Potential Cause | Recommended Solution |
| Presence of Endogenous Acetylcholine | Residual acetylcholine in the cell membrane preparations can compete with the radioligand, leading to inaccurate affinity measurements. Ensure thorough washing of the membrane preparations to remove any endogenous ligands before starting the binding assay. |
| GTP in Assay Buffer | Muscarinic receptors are G-protein coupled receptors (GPCRs). The presence of GTP can shift the receptor to a low-affinity state for agonists. While umeclidinium is an antagonist, this can still influence the binding equilibrium. It is recommended to omit GTP from the assay buffer when characterizing antagonist binding to stabilize the high-affinity state.[2] |
| Incorrect Radioligand Concentration | Using a radioligand concentration that is too high can lead to an underestimation of the competitor's affinity.[2] Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor to ensure accurate determination of the antagonist's inhibition constant (Ki). |
| Non-Equilibrium Conditions | Insufficient incubation time can prevent the binding reaction from reaching equilibrium, resulting in variable data. Determine the optimal incubation time by performing association and dissociation experiments at the chosen temperature.[2] |
| Receptor Subtype Specificity | If using a cell line or tissue that expresses multiple muscarinic receptor subtypes, the determined affinity may be a composite value. Use a cell line specifically expressing the M3 receptor subtype for targeted studies.[2] Commonly used cell lines for studying muscarinic receptors include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells transfected with the desired receptor subtype. |
| Improper Stock Solution Handling | This compound stock solutions in DMSO are stable for extended periods when stored correctly. However, aqueous solutions are not recommended for storage for more than one day. Prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months. |
Experimental Workflow for a Radioligand Binding Assay:
References
Addressing batch-to-batch variability of umeclidinium bromide powder.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and address potential batch-to-batch variability of umeclidinium bromide active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent dissolution profiles between different batches of this compound. What are the potential root causes?
Inconsistent dissolution is a common issue stemming from variations in the physicochemical properties of the API. The primary factors to investigate are:
-
Particle Size Distribution (PSD): Umeclidinium is administered via a dry powder inhaler, making its aerodynamic performance highly dependent on particle size.[1][2] Smaller particles generally have a larger surface area, leading to faster dissolution.[3] Significant differences in the PSD between batches can directly impact the dissolution rate.
-
Polymorphism: this compound is known to exist in different solid-state forms, including crystalline (e.g., Form A, Form B) and amorphous forms.[4] These forms can have different solubilities and dissolution rates. An unexpected or uncontrolled polymorphic form in a new batch could be the cause.
-
Moisture Content: Variations in water content can affect powder flow, aggregation, and wettability, all of which can influence how quickly the powder dissolves.
-
Impurities: The presence of different levels or types of impurities can sometimes affect the dissolution behavior of the API.
Troubleshooting Steps:
-
Characterize the particle size distribution of the problematic batch and compare it to a reference or compliant batch.
-
Perform X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the solid-state form.
-
Determine the water content using Karl Fischer titration.
-
Analyze the impurity profile using a validated HPLC method.
Q2: Our latest batch of this compound exhibits poor flowability, causing issues in our formulation process. Why might this be happening?
Poor powder flow is typically related to the physical characteristics of the particles. Key factors include:
-
Particle Size and Shape: Very fine particles tend to be more cohesive and less free-flowing. Irregularly shaped particles can also lead to increased inter-particle friction.
-
Moisture Content: High moisture content can cause particles to clump together, hindering flow.
-
Electrostatic Charges: Powders can develop static charges during handling, leading to aggregation and poor flowability.
-
Solid-State Form: Different crystal habits (shapes) associated with different polymorphs can significantly impact flow properties.
Troubleshooting Steps:
-
Compare the particle size distribution and morphology (using techniques like Scanning Electron Microscopy - SEM) of the poor-flowing batch with a batch that performed well.
-
Check the moisture content.
-
Evaluate the packing behavior and shear stress of the powder to quantify flowability differences.
Q3: We have detected a different polymorphic form in a new batch of API. How do we confirm this and what are the implications?
The presence of a new or unintended polymorph is a critical issue that can affect the drug's stability, solubility, and bioavailability.
Confirmation and Characterization:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline phases. A difference in the peak positions (2θ values) compared to the reference diffractogram indicates a different form.
-
Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points, glass transitions (for amorphous content), and other thermal events, helping to distinguish between forms.
-
Thermogravimetric Analysis (TGA): TGA can identify solvates or hydrates by measuring weight loss upon heating.
Implications:
-
Bioavailability: Different forms may have different dissolution rates, potentially altering the in-vivo performance of the drug.
-
Stability: The new form may be less stable than the desired one, potentially converting to another form over time or degrading more quickly.
-
Processability: Changes in crystal shape can affect powder properties like flow and compaction.
Physicochemical Data Comparison
The following table summarizes typical physicochemical properties for this compound and highlights parameters that are critical to monitor for batch-to-batch consistency.
| Property | Specification / Typical Value | Potential Impact of Variability |
| Appearance | White to off-white powder | Variation in color may indicate impurity or degradation. |
| Molecular Formula | C₂₉H₃₄BrNO₂ | N/A (Constant) |
| Molecular Weight | 508.5 g/mol | N/A (Constant) |
| Melting Point (DSC) | Form A: ~167.6°C | A different melting point is a strong indicator of a different polymorphic form or the presence of impurities. |
| Glass Transition (DSC) | Amorphous: ~81°C | Presence of a glass transition indicates amorphous content, which can affect stability and dissolution. |
| Solubility | Sparingly soluble in water. Soluble in DMSO (~15 mg/mL) and DMF (~10 mg/mL). | Changes in solubility are often linked to different polymorphic forms and can directly impact dissolution and bioavailability. |
| Particle Size (D₅₀) | Typically < 5 µm for inhalation | Critical for lung deposition and dissolution rate. |
| Polymorphic Form | Typically a single stable polymorph is desired | Different forms can have different physical properties (solubility, stability, morphology). |
| Water Content | < 1.0% w/w | Affects powder flow, stability, and electrostatic properties. |
Investigative Workflow & Diagrams
To systematically investigate batch-to-batch variability, a logical workflow is essential. The following diagram illustrates a typical troubleshooting process when a batch fails to meet a key quality attribute like dissolution.
Caption: Troubleshooting workflow for API batch variability.
The relationship between the manufacturing process and final drug performance is complex. The diagram below shows how different material properties are linked and can influence the final therapeutic outcome.
Caption: Inter-relationship of API physical properties.
Key Experimental Protocols
Protocol 1: Polymorphic Form Analysis by X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form(s) of this compound powder.
-
Apparatus: X-ray powder diffractometer with CuKα radiation (λ=1.542 Å).
-
Sample Preparation:
-
Gently pack approximately 50-100 mg of the powder into the sample holder.
-
Ensure the surface of the powder is smooth and level with the holder's surface. Avoid excessive pressure that could induce phase transformations.
-
-
Instrument Settings (Typical):
-
Voltage: 45 kV
-
Current: 40 mA
-
Scan Range: 2° to 40° 2θ
-
Step Size: 0.02° 2θ
-
Scan Speed / Time per Step: 1 second/step (or equivalent)
-
-
Data Analysis:
-
Compare the resulting diffractogram with the reference patterns for known forms (e.g., Form A, Form B) and the amorphous halo.
-
Characteristic peaks for Form A have been reported at 2θ values of approximately 5.4, 10.9, 16.3, 17.7, 19.6, and 23.8 degrees.
-
The absence of sharp peaks and the presence of a broad "halo" indicates amorphous content.
-
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To assess the thermal properties (melting, crystallization, glass transition) of this compound, which are characteristic of its solid-state form.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powder into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.
-
-
Instrument Settings (Typical):
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 250°C.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Analyze the resulting thermogram for thermal events.
-
An endotherm corresponding to a sharp melting point is indicative of a crystalline material (e.g., ~167°C for Form A).
-
A step change in the baseline (glass transition, Tg) is characteristic of an amorphous phase (e.g., ~81°C).
-
Protocol 3: Impurity and Assay Analysis by HPLC
-
Objective: To quantify the purity of this compound and identify any related substance impurities.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A ratio of 40:60 (buffer:methanol) has been reported.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately prepare a standard solution of known concentration using a reference standard.
-
Prepare the sample solution from the test batch at the same concentration.
-
The diluent is typically a mixture of the mobile phase components.
-
-
Data Analysis:
-
Determine the retention time for the main umeclidinium peak from the standard injection.
-
Calculate the assay of the sample by comparing its peak area to that of the standard.
-
Identify and quantify any impurity peaks based on their relative retention time and area percentage. Ensure all validation parameters (specificity, linearity, accuracy, precision) are met per ICH guidelines.
-
References
- 1. In Vitro Analysis of Aerodynamic Properties and Co-Deposition of a Fixed-Dose Combination of Fluticasone Furoate, this compound, and Vilanterol Trifenatate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. particle.dk [particle.dk]
- 4. EP3248970A1 - Forms of this compound - Google Patents [patents.google.com]
Umeclidinium Bromide and Laboratory Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for umeclidinium bromide to interfere with common laboratory assays. While there is a lack of specific published evidence detailing direct interference by this compound, this resource offers troubleshooting guides and frequently asked questions (FAQs) based on general principles of drug interference in laboratory testing.
Troubleshooting Unexpected Laboratory Results
Encountering an unexpected laboratory result in a subject administered this compound requires a systematic investigation. The following guide provides a stepwise approach to troubleshoot such discrepancies.
Initial Steps:
-
Verify the Result: Repeat the analysis on the same sample to rule out random error. If possible, use a fresh aliquot.
-
Review Patient/Subject Status: Assess for any changes in the individual's clinical condition, diet, or concomitant medications that could explain the result.
-
Consult Laboratory Personnel: Discuss the unexpected result with the laboratory to understand the specifics of the assay methodology and any known interferences.[1]
Investigational Workflow:
If the result remains inconsistent, a more detailed investigation into potential drug interference is warranted.
Caption: Troubleshooting workflow for unexpected lab results.
Frequently Asked Questions (FAQs)
Q1: Is there any documented evidence of this compound interfering with common laboratory assays?
A: A thorough review of scientific literature reveals no specific studies or case reports that document direct interference of this compound with common laboratory assays. However, the absence of evidence is not evidence of absence. As with any medication, the potential for interference, though likely low, cannot be entirely ruled out.
Q2: What is the mechanism of action of this compound, and could it theoretically interfere with assays?
A: this compound is a long-acting muscarinic antagonist (LAMA), also known as an anticholinergic.[2][3] It works by blocking muscarinic acetylcholine receptors, primarily in the smooth muscle of the airways, leading to bronchodilation.[2][3] Its primary action is localized to the lungs, and systemic absorption is low.
The potential for interference would likely stem from either the parent drug or its metabolites cross-reacting with antibodies in an immunoassay or having physicochemical properties that interfere with a particular analytical method. Umeclidinium is a quaternary ammonium compound.
Caption: Mechanism of action of this compound.
Q3: How is this compound metabolized, and could its metabolites cause interference?
Q4: What types of laboratory assays are most susceptible to drug interference?
A: Immunoassays are particularly susceptible to interference from drugs and their metabolites due to cross-reactivity. This occurs when the antibodies used in the assay bind to a substance other than the intended target analyte because of structural similarities. Urine drug screens are a common example where cross-reactivity can lead to false-positive results. Clinical chemistry assays can also be affected, though the mechanisms of interference are more varied and can include spectral interference or chemical reactions.
Q5: What should I do if I suspect this compound is interfering with an assay?
A: If you have followed the troubleshooting workflow and still suspect interference, the following steps are recommended:
-
Use an alternative analytical method: The gold standard for confirming a result suspected of interference is to re-analyze the sample using a different, more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Communicate with the drug developer/manufacturer: They may have internal data or reports on potential assay interferences that are not publicly available.
-
Consider a drug discontinuation/re-challenge (if clinically appropriate): Under strict medical supervision, discontinuing the drug and re-testing may help to confirm an interference. The result should normalize upon discontinuation and reappear upon re-challenge. This is often not feasible or ethical in a clinical setting.
Data on Potential for Interference
Currently, there is no quantitative data available in the public domain to summarize in a table regarding specific interferences caused by this compound. Research in this area would be beneficial to the scientific community.
Experimental Protocols
In the absence of specific protocols for this compound, general protocols for investigating drug interference in immunoassays are provided.
Protocol: Assessing Drug Cross-Reactivity in a Competitive Immunoassay
-
Objective: To determine if this compound or its major metabolites cross-react with a specific competitive immunoassay.
-
Materials:
-
The immunoassay kit .
-
Drug-free matrix (e.g., serum, plasma, urine).
-
This compound standard.
-
Metabolite standards (if available).
-
Calibrators and controls for the assay.
-
-
Procedure:
-
Prepare a series of dilutions of this compound and its metabolites in the drug-free matrix. The concentration range should span the expected therapeutic and potentially higher concentrations.
-
Run the prepared samples, along with the assay's calibrators and controls, according to the manufacturer's instructions.
-
Determine the concentration of the target analyte reported by the assay for each dilution of the test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Analyte / Concentration of Test Compound) x 100
-
-
Interpretation: A high percent cross-reactivity indicates significant interference. The clinical significance will depend on the therapeutic concentrations of this compound and its metabolites.
Caption: Experimental workflow for assessing cross-reactivity.
Disclaimer: This information is intended for a technical audience and is based on general principles of laboratory medicine. It is not a substitute for professional medical or laboratory advice. Always consult with a qualified professional for any concerns about laboratory test results.
References
Validation & Comparative
Validating Umeclidinium's M3 Receptor Antagonism: A Comparative Guide Using Knockout Cell Models
For researchers, scientists, and drug development professionals, unequivocally demonstrating a drug's mechanism of action is paramount. This guide provides a framework for validating the M3 muscarinic acetylcholine receptor (M3R) antagonism of umeclidinium, a long-acting muscarinic antagonist (LAMA) used in the treatment of chronic obstructive pulmonary disease (COPD), by employing M3R knockout cells. By comparing the pharmacological effects of umeclidinium in wild-type cells expressing the M3R with those in cells where the M3R gene has been inactivated, its specific on-target activity can be definitively established.
Umeclidinium is a potent anticholinergic agent with high affinity for muscarinic receptors.[1][2] It exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with a slower dissociation from the M3R.[1] This prolonged engagement with the M3R is thought to contribute to its long duration of action in vivo.[1][2] The use of M3R knockout models provides a definitive method to attribute the physiological actions of a drug to its interaction with this specific receptor, as the effects mediated by the M3R will be absent in these models.
Comparative Analysis of Umeclidinium and Comparator Antagonists
To illustrate the validation process, this guide presents expected data for umeclidinium and includes tiotropium as a comparator, another well-characterized LAMA. The data is based on published values from studies using cells expressing recombinant human muscarinic receptors and tissues from wild-type and M3R knockout animals.
Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a drug for its target receptor. In a validation study using knockout cells, a significant reduction or complete absence of specific binding in the knockout cell line compared to the wild-type would be expected for an M3R-selective antagonist.
| Compound | Cell Type | Receptor Target | Binding Affinity (Ki, nM) |
| Umeclidinium | CHO cells expressing hM3R | Human M3R | 0.05 - 0.16 |
| M3R Knockout Cells | Human M3R | Not Applicable (No Target) | |
| Tiotropium | Cells expressing hM3R | Human M3R | ~0.14 |
| M3R Knockout Cells | Human M3R | Not Applicable (No Target) |
Table 1: Expected Binding Affinity of Umeclidinium and Tiotropium in Wild-Type and M3R Knockout Cells.
Functional Antagonism
Functional assays, such as measuring calcium mobilization or inositol phosphate accumulation following agonist stimulation, are used to quantify the potency of an antagonist. For an M3R antagonist, its ability to inhibit the agonist-induced response should be evident in wild-type cells but absent in M3R knockout cells, as there would be no M3R-mediated signaling to antagonize.
| Compound | Cell Type | Assay | Potency (-log pA2) |
| Umeclidinium | CHO cells expressing hM3R | Acetylcholine-mediated Ca2+ mobilization | 23.9 pM |
| M3R Knockout Cells | Acetylcholine-mediated Ca2+ mobilization | No significant antagonism expected | |
| Tiotropium | Cells expressing hM3R | Agonist-induced functional response | High potency |
| M3R Knockout Cells | Agonist-induced functional response | No significant antagonism expected |
Table 2: Expected Functional Potency of Umeclidinium and Tiotropium in Wild-Type and M3R Knockout Cells.
Experimental Protocols
Detailed methodologies are essential for the robust validation of a drug's mechanism of action. Below are standard protocols that would be employed in such a comparative study.
M3 Receptor Knockout Cell Line Generation
Muscarinic receptor knockout cells can be generated using techniques like CRISPR-Cas9 or homologous recombination in a suitable host cell line that endogenously or recombinantly expresses the M3 receptor (e.g., CHO, HEK293, or U2OS cells). A targeting vector is constructed to disrupt a critical exon of the CHRM3 gene, often by inserting a selectable marker. Successful knockout is confirmed by genomic PCR, sequencing, and the absence of M3R protein expression via Western blot or lack of specific radioligand binding.
Radioligand Binding Assays
Cell membrane homogenates are prepared from both wild-type and M3R knockout cells. These membranes are incubated with a specific M3R radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), in the presence of varying concentrations of the unlabeled antagonist (e.g., umeclidinium). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine. The amount of bound radioactivity is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 values obtained from the competition binding curves.
Functional Assays (Calcium Mobilization)
Wild-type and M3R knockout cells are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The cells are then pre-incubated with varying concentrations of the antagonist (umeclidinium) or vehicle. Subsequently, a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the M3 receptors. Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The potency of the antagonist (pA2 value) is determined by the rightward shift of the agonist dose-response curve in the presence of the antagonist in the wild-type cells. In knockout cells, no significant calcium mobilization in response to the muscarinic agonist is expected.
Visualizing the Validation Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) help to clearly illustrate the experimental logic and the underlying biological pathways.
Caption: Experimental workflow comparing the effect of umeclidinium in wild-type vs. M3R knockout cells.
Caption: M3 receptor signaling pathway and the antagonistic action of umeclidinium.
Conclusion
The use of receptor knockout cell models provides an unequivocal method for validating the mechanism of action of drugs like umeclidinium. By demonstrating a loss of binding and functional effect in cells lacking the M3 muscarinic receptor, researchers can definitively attribute the drug's physiological actions to its interaction with that specific receptor. This level of precision is invaluable in drug development for understanding on-target effects, predicting potential side effects, and developing more selective therapeutic agents. The presented framework offers a robust approach for the validation of M3R antagonists, ensuring a high degree of confidence in the determined mechanism of action.
References
Umeclidinium Bromide: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA), against a panel of other receptors. The data presented is compiled from preclinical studies and aims to inform researchers on the selectivity of this compound. Detailed experimental protocols and signaling pathway diagrams are provided to support further investigation and drug development efforts.
Executive Summary
This compound is a high-affinity antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5), with a notable kinetic selectivity for the M3 receptor over the M2 receptor. This profile is consistent with its therapeutic application in chronic obstructive pulmonary disease (COPD), where antagonism of M3 receptors on airway smooth muscle leads to bronchodilation. Analysis of its cross-reactivity against a broader panel of receptors, ion channels, and transporters reveals a generally clean profile at therapeutically relevant concentrations. However, measurable affinity is observed for the kappa opioid receptor, sigma receptor (non-selective), L-type calcium channel (verapamil site), voltage-gated sodium channel (site 2), and the dopamine transporter at higher concentrations.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of this compound for its primary muscarinic targets and a selection of off-targets identified in secondary pharmacology screening.
| Receptor/Target Family | Receptor/Target Subtype | Ligand | Assay Type | Species | Kᵢ (nM) | Source |
| Muscarinic Receptors | M1 | [³H]-N-Methylscopolamine | Radioligand Binding | Human | 0.16 | [1][2] |
| M2 | [³H]-N-Methylscopolamine | Radioligand Binding | Human | 0.15 | [1][2] | |
| M3 | [³H]-N-Methylscopolamine | Radioligand Binding | Human | 0.06 | [1] | |
| M4 | [³H]-N-Methylscopolamine | Radioligand Binding | Human | 0.05 | ||
| M5 | [³H]-N-Methylscopolamine | Radioligand Binding | Human | 0.13 | ||
| Opioid Receptors | Kappa | Not Specified | Radioligand Binding | Not Specified | 69 | |
| Sigma Receptors | Non-selective | Not Specified | Radioligand Binding | Not Specified | 220 | |
| Ion Channels | Ca²⁺ Channel (L-type, verapamil site) | Not Specified | Radioligand Binding | Not Specified | 330 | |
| Na⁺ Channel (Site 2) | Not Specified | Radioligand Binding | Not Specified | 170 | ||
| Transporters | Dopamine Transporter (DAT) | Not Specified | Radioligand Binding | Not Specified | 780 |
Experimental Methodologies
Radioligand Binding Assays for Muscarinic Receptors (M1-M5)
-
Source: The protocols are adapted from Salmon M, Luttmann MA, Foley JJ, et al. Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases. J Pharmacol Exp Ther. 2013;345(2):260-270.
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human M1, M2, M3, M4, or M5 receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
-
Procedure:
-
Cell membranes were incubated with various concentrations of [³H]-NMS in the assay buffer.
-
For competition binding assays, a fixed concentration of [³H]-NMS was incubated with increasing concentrations of this compound.
-
Incubation was carried out for a sufficient time to reach equilibrium.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Kᵢ) values were calculated from the IC₅₀ values obtained from the competition binding curves using the Cheng-Prusoff equation.
Acetylcholine-Mediated Calcium Mobilization Assay (M3 Receptor)
-
Source: Adapted from Salmon M, et al. (2013).
-
Cell Line: CHO cells stably expressing the human M3 receptor.
-
Assay Principle: This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist (acetylcholine).
-
Procedure:
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells were pre-incubated with varying concentrations of this compound or vehicle.
-
Acetylcholine was added to stimulate the M3 receptors, leading to an increase in [Ca²⁺]i.
-
The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, was measured using a fluorometric imaging plate reader.
-
-
Data Analysis: The potency of this compound as an antagonist was determined by quantifying its ability to shift the concentration-response curve of acetylcholine to the right.
Representative Radioligand Binding Assay Protocols for Off-Target Screening
The following are representative protocols for the types of assays typically used in secondary pharmacology screening to determine the Kᵢ values for the identified off-targets.
-
General Principle: These are competitive binding assays where the test compound (this compound) competes with a known radiolabeled ligand for binding to the target receptor, ion channel, or transporter.
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express the target of interest.
-
Assay Buffer: Specific buffer compositions are used to optimize binding for each target.
-
Procedure:
-
Membranes are incubated with a fixed concentration of the appropriate radioligand and increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target.
-
After incubation to equilibrium, bound and free radioligand are separated by filtration.
-
Radioactivity is quantified by scintillation counting.
-
-
Data Analysis: Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.
| Target | Representative Radioligand |
| Kappa Opioid Receptor | [³H]-U69,593 or [³H]-Diprenorphine |
| Sigma Receptor (non-selective) | [³H]-(+)-Pentazocine or [³H]-DTG |
| L-type Calcium Channel (verapamil site) | [³H]-Verapamil or [³H]-PN200-110 |
| Voltage-gated Sodium Channel (site 2) | [³H]-Batrachotoxin |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 or [³H]-GBR 12935 |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways of the receptors discussed and a general workflow for the experimental procedures.
Conclusion
This compound demonstrates high affinity and selectivity for muscarinic receptors, consistent with its mechanism of action as a LAMA. The cross-reactivity analysis indicates a low potential for off-target effects at therapeutic concentrations. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of respiratory pharmacology and drug development, facilitating further studies into the pharmacological profile of umeclidinium and the development of new chemical entities with improved selectivity.
References
A Comparative Guide to Umeclidinium and Other Long-Acting Muscarinic Antagonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional pharmacology of umeclidinium versus other long-acting muscarinic antagonists (LAMAs), including tiotropium, glycopyrronium, and aclidinium. The data presented is compiled from preclinical in vitro studies to assist researchers in understanding the nuanced differences between these compounds in key functional assays.
Executive Summary
Umeclidinium is a long-acting muscarinic antagonist that exhibits high affinity for muscarinic receptors and demonstrates potent and sustained antagonism at the human M3 receptor, which is the primary mediator of bronchoconstriction in the airways.[1][2] Comparative functional assays in human bronchial tissue reveal that umeclidinium has a long duration of action, comparable to tiotropium, and longer than aclidinium and glycopyrronium.[1] These in vitro pharmacological profiles provide a rationale for the once-daily dosing of umeclidinium in the treatment of chronic obstructive pulmonary disease (COPD).[1]
Comparative Pharmacology of LAMAs
The following tables summarize the quantitative data from comparative functional assays of umeclidinium and other commercially available LAMAs.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |
| Umeclidinium | 0.16 | 0.15 | 0.06 | - | - | [2] |
| Tiotropium | - | - | - | - | - | |
| Glycopyrronium | - | - | - | - | - | |
| Aclidinium | - | - | - | - | - |
Table 2: Functional Antagonism and Duration of Action in Isolated Human Bronchial Rings
| Compound | Potency (-log pA2) vs. Carbachol | Onset of Action (at equipotent concentrations) | Duration of Action (Inhibitory activity after 9h washout) |
| Umeclidinium | 316 pM | Within the same order of magnitude as other LAMAs | >70% |
| Tiotropium | - | Within the same order of magnitude as other LAMAs | >70% |
| Glycopyrronium | - | Within the same order of magnitude as other LAMAs | Progressive loss of inhibition |
| Aclidinium | - | Within the same order of magnitude as other LAMAs | Progressive loss of inhibition |
This data is derived from a study by Naline et al. (2018), which directly compared the four LAMAs in the same experimental setup.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of LAMAs and the experimental setups used to characterize them, the following diagrams are provided.
M3 Muscarinic Receptor Signaling Pathway
Umeclidinium and other LAMAs act as antagonists at the M3 muscarinic receptor on airway smooth muscle cells. The binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor initiates a signaling cascade that leads to muscle contraction. LAMAs competitively block this binding, leading to bronchodilation. The M3 receptor is a Gq-protein coupled receptor that, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key step in smooth muscle contraction.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound (like umeclidinium) for a specific receptor. This is typically expressed as the inhibition constant (Ki). The assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.
Experimental Workflow: Isolated Human Bronchial Ring Assay
This functional assay directly measures the ability of a compound to inhibit bronchoconstriction in human airway tissue. It provides data on potency, onset of action, and duration of action.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of LAMAs for muscarinic receptor subtypes.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Test compounds: Umeclidinium, tiotropium, glycopyrronium, aclidinium.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]-QNB and varying concentrations of the test LAMA.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of LAMA that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Isolated Human Bronchial Ring Contraction Assay
Objective: To assess the functional potency, onset, and duration of action of LAMAs in a physiologically relevant tissue.
Materials:
-
Human bronchial tissue obtained from surgical resections.
-
Krebs-Henseleit solution.
-
Organ baths with isometric force transducers.
-
Contractile agonist: Carbachol or acetylcholine.
-
Test compounds: Umeclidinium, tiotropium, glycopyrronium, aclidinium.
Procedure:
-
Tissue Preparation: Dissect human bronchi into rings (2-3 mm wide).
-
Mounting: Suspend the bronchial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2. Apply an optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes.
-
Contraction: Induce a submaximal, stable contraction with a contractile agonist like carbachol.
-
LAMA Addition: Once a stable contraction is achieved, add the LAMA at a specific concentration and record the relaxation over time (to determine onset of action).
-
Concentration-Response Curves: To determine potency (pA2), perform cumulative concentration-response curves to the contractile agonist in the absence and presence of increasing concentrations of the LAMA.
-
Duration of Action: After assessing the initial inhibitory effect of the LAMA, perform repeated washouts of the organ bath and re-challenge with the contractile agonist at regular intervals over several hours to determine the rate of recovery from antagonism.
Conclusion
The in vitro functional profile of umeclidinium demonstrates potent and sustained antagonism at the M3 receptor in human airways. Direct comparative studies in human bronchial tissue indicate that umeclidinium's duration of action is comparable to tiotropium and longer-lasting than that of aclidinium and glycopyrronium. These preclinical findings provide a strong pharmacological basis for the clinical use of umeclidinium as a once-daily maintenance bronchodilator for patients with COPD. Further research involving direct head-to-head comparisons of binding affinities in the same experimental system would provide a more complete picture of the pharmacological nuances among these LAMAs.
References
Umeclidinium Bromide: A Comparative Guide to Published Findings on Reproducibility and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of umeclidinium bromide's performance with other long-acting muscarinic antagonists (LAMAs) based on published data. It is intended to assist researchers, scientists, and drug development professionals in evaluating the reproducibility and validation of key findings related to this therapeutic agent. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Comparative Efficacy of this compound
This compound has been extensively studied as a maintenance treatment for chronic obstructive pulmonary disease (COPD). Its efficacy has been compared to other LAMAs, such as tiotropium, glycopyrronium, and aclidinium, as well as to placebo. The following tables summarize key quantitative findings from comparative studies.
Trough Forced Expiratory Volume in 1 Second (FEV1)
Trough FEV1 is a critical measure of lung function in COPD patients, representing the maximum volume of air that can be forcibly exhaled in one second, measured just before the next dose of medication.
| Comparison | Change from Baseline in Trough FEV1 (mL) | Study Duration | Reference |
| Umeclidinium 62.5 µg vs. Placebo | 127 | 12 weeks | [1] |
| 115 | 24 weeks | [2] | |
| Umeclidinium 125 µg vs. Placebo | 152 | 12 weeks | [1] |
| Umeclidinium 62.5 µg vs. Tiotropium 18 µg | 59 (superiority) | 12 weeks | [3] |
| Umeclidinium vs. Tiotropium | 22.58 (difference in change) | 12 weeks | [4] |
| Umeclidinium vs. Glycopyrronium | 19.50 (difference in change) | 12 weeks | |
| Umeclidinium vs. Aclidinium | 35.40 (difference in change) | 12 weeks |
Health-Related Quality of Life: St. George's Respiratory Questionnaire (SGRQ)
The SGRQ is a standardized questionnaire used to measure health status in patients with diseases of airways obstruction. A lower score indicates better health-related quality of life. A minimal clinically important difference (MCID) is considered to be a reduction of 4 units.
| Comparison | Change from Baseline in SGRQ Total Score | Study Duration | Reference |
| Umeclidinium 62.5 µg vs. Placebo | -7.9 | 12 weeks | |
| -4.69 | 24 weeks | ||
| Umeclidinium 125 µg vs. Placebo | -10.87 | 12 weeks | |
| Umeclidinium/Vilanterol vs. Tiotropium | Similar improvements | 24 weeks |
Dyspnea: Transitional Dyspnea Index (TDI)
The TDI measures changes in the severity of dyspnea (shortness of breath) from a baseline state. A higher score indicates improvement. A minimal clinically important difference (MCID) is considered to be an increase of 1 unit.
| Comparison | TDI Focal Score | Study Duration | Reference |
| Umeclidinium 62.5 µg vs. Placebo | 1.0 | 12 weeks | |
| 1.00 | 24 weeks | ||
| Umeclidinium 125 µg vs. Placebo | 1.3 | 12 weeks |
Experimental Protocols
To ensure the reproducibility and validation of these findings, it is crucial to understand the methodologies employed in the clinical trials.
Measurement of Trough FEV1 (Spirometry)
The measurement of FEV1 is a standardized procedure in respiratory medicine. In the cited clinical trials, the following general protocol is used:
-
Patient Preparation: Patients are typically instructed to withhold their rescue medication for a specified period before the test.
-
Equipment: A calibrated spirometer that meets the American Thoracic Society (ATS)/European Respiratory Society (ERS) standards is used.
-
Procedure:
-
The patient is seated in an upright position.
-
They are instructed to inhale fully and then exhale as forcefully and completely as possible into the spirometer for at least 6 seconds.
-
The maneuver is repeated at least three times to ensure reproducibility.
-
-
Data Analysis: The highest FEV1 value from the acceptable maneuvers is recorded. Trough FEV1 is measured at the end of the dosing interval, typically 24 hours after the last dose for once-daily medications like umeclidinium.
Assessment of Health-Related Quality of Life (SGRQ)
The St. George's Respiratory Questionnaire is a self-administered tool.
-
Questionnaire Administration: The SGRQ, a 50-item questionnaire, is provided to the patient to complete. It is available in various languages and has been validated for both paper and electronic administration.
-
Scoring: The responses are weighted and used to calculate scores for three components: Symptoms, Activity, and Impacts. A total score is also calculated. Scores range from 0 to 100, with higher scores indicating greater impairment of health-related quality of life.
Assessment of Dyspnea (TDI)
The Transitional Dyspnea Index is an interviewer-administered rating of changes in dyspnea.
-
Baseline Assessment: A Baseline Dyspnea Index (BDI) is first established to determine the initial level of dyspnea across three domains: functional impairment, magnitude of task, and magnitude of effort. Scores for each domain range from 0 (severe) to 4 (unimpaired), with a total focal score from 0 to 12.
-
Follow-up Assessment (TDI): At subsequent visits, the TDI is used to quantify changes from the baseline. The interviewer rates the change in each of the three domains on a scale from -3 (major deterioration) to +3 (major improvement). The sum of these scores gives the TDI focal score, ranging from -9 to +9.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Umeclidinium is a long-acting muscarinic antagonist (LAMA) that exhibits its pharmacological effects through competitive inhibition of acetylcholine at muscarinic receptors in the smooth muscle of the airways. Specifically, it has a high affinity for the M3 muscarinic receptor subtype. The binding of acetylcholine to M3 receptors triggers a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction. By blocking this interaction, umeclidinium prevents bronchoconstriction, leading to bronchodilation.
Clinical Trial Workflow for Efficacy Assessment
The typical workflow for a clinical trial assessing the efficacy of this compound involves several key stages, from patient recruitment to data analysis.
References
Orthogonal Methods for Confirming the Cellular Effects of Umeclidinium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal experimental methods to confirm the cellular effects of umeclidinium, a long-acting muscarinic antagonist (LAMA). Umeclidinium's primary mechanism of action is the competitive inhibition of acetylcholine at the M3 muscarinic acetylcholine receptor (M3R) on airway smooth muscle cells, leading to bronchodilation.[1][2][3] To rigorously validate its cellular effects, a multi-faceted approach employing various independent assays is essential. This document outlines the experimental protocols and comparative data for key orthogonal methods.
Data Presentation: Comparative Analysis of Umeclidinium's Cellular Effects
The following tables summarize the quantitative data from various orthogonal assays used to characterize the interaction of umeclidinium with its primary target and its impact on downstream cellular signaling pathways.
| Assay | Parameter | Umeclidinium Value | Alternative/Control | Cell System | Reference |
| Radioligand Binding | Ki (nM) vs. M3R | 0.06 | Tiotropium: ~0.14-0.32 nM | CHO cells expressing human M3R | [1][4] |
| Ki (nM) vs. M1R | 0.16 | Tiotropium: ~0.8-1.8 nM | CHO cells expressing human M1R | ||
| Ki (nM) vs. M2R | 0.15 | Tiotropium: ~1.0-2.9 nM | CHO cells expressing human M2R | ||
| Calcium Mobilization | pA2 (-log M) | 10.6 (equivalent to 23.9 pM) | Tiotropium: 10.2 (equivalent to 63.1 pM) | CHO cells expressing human M3R | |
| cAMP Assay | Reversal of MCh-induced inhibition of VI-stimulated cAMP | Umeclidinium (10⁻⁸ M) restored VI-induced cAMP production in the presence of methacholine (MCh). | N/A | Human Airway Smooth Muscle Cells (hASMCs) | |
| β-Arrestin Recruitment | IC50 | Data not available for umeclidinium. For other M3R antagonists, IC50 values are typically in the nanomolar range. | N/A | Cell lines expressing M3R and a β-arrestin reporter system | |
| Receptor Internalization | % Inhibition | Data not available for umeclidinium. M3R internalization is known to be arrestin-independent. | N/A | Cells expressing tagged M3R | |
| ERK Phosphorylation | IC50 | Data not available for umeclidinium. Inhibition of carbachol-induced ERK phosphorylation by other M3 antagonists has been demonstrated. | N/A | Human Salivary Gland Cells, Airway Smooth Muscle Cells |
Signaling Pathways and Experimental Workflows
To visually represent the complex cellular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. Umeclidinium in chronic obstructive pulmonary disease: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Umeclidinium and Atropine on Smooth Muscle Relaxation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of umeclidinium and atropine, focusing on their efficacy in inducing smooth muscle relaxation. This analysis is supported by a compilation of experimental data and detailed methodologies for key assays.
Umeclidinium, a long-acting muscarinic antagonist (LAMA), and atropine, a non-selective muscarinic antagonist, are both pivotal tools in the study of cholinergic signaling and have therapeutic applications in conditions characterized by smooth muscle contraction, such as chronic obstructive pulmonary disease (COPD). While both compounds act by blocking muscarinic acetylcholine receptors, their distinct pharmacological profiles, including receptor affinity, potency, and duration of action, warrant a detailed comparative analysis.
Mechanism of Action: Targeting Muscarinic Receptors
Both umeclidinium and atropine exert their effects by competitively antagonizing the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells.[1][2][3] In airway smooth muscle, the predominant subtype involved in mediating bronchoconstriction is the M3 muscarinic receptor.[1][4] The binding of ACh to M3 receptors initiates a signaling cascade that leads to an increase in intracellular calcium levels and subsequent muscle contraction. By blocking these receptors, umeclidinium and atropine inhibit this pathway, leading to smooth muscle relaxation and, in the airways, bronchodilation.
Umeclidinium is characterized as a long-acting muscarinic antagonist. It demonstrates similar high affinity for all five muscarinic receptor subtypes (M1-M5). In contrast, atropine is a classical non-selective muscarinic antagonist, also binding to all subtypes.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for umeclidinium and atropine, providing a basis for comparing their interaction with muscarinic receptors and their functional effects on smooth muscle.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Source |
| Umeclidinium | 0.16 | 0.15 | 0.06 | 0.05 | 0.13 | |
| Atropine | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 |
Note: Ki values for atropine can vary depending on the tissue and experimental conditions.
Table 2: Functional Potency (pA2) in Smooth Muscle Preparations
| Compound | Agonist | Tissue Preparation | pA2 Value | Source |
| Umeclidinium | Carbachol | Human Bronchial Strips | 9.5 | |
| Atropine | Acetylcholine | Guinea Pig Trachea | 8.9 | |
| Atropine | Carbachol | Guinea Pig Ileum | 8.97 | |
| Atropine | Carbachol | Human Colon (Circular Muscle) | 8.72 ± 0.28 | |
| Atropine | Carbachol | Human Colon (Longitudinal Muscle) | 8.60 ± 0.08 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Muscarinic Antagonists
Caption: Muscarinic antagonist signaling pathway in smooth muscle.
Experimental Workflow for Isolated Organ Bath Assay
Caption: Workflow for an isolated organ bath experiment.
Detailed Experimental Protocols
Isolated Organ Bath Study for Smooth Muscle Relaxation
This in vitro functional assay is a cornerstone for evaluating the potency of smooth muscle relaxants.
1. Tissue Preparation:
-
A male Hartley guinea pig (250-700 g) is euthanized.
-
The trachea is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).
-
The trachea is cleaned of connective tissue and cut into rings or strips. For some experiments, the epithelium may be removed by gentle rubbing to study its influence.
2. Mounting and Equilibration:
-
The tracheal preparations are mounted in a heated (37°C) organ bath containing the physiological salt solution, which is continuously gassed with 95% O₂ and 5% CO₂ to maintain pH and oxygenation.
-
The tissues are connected to an isometric force transducer to record changes in muscle tension.
-
An optimal resting tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for a period (e.g., 60 minutes), with periodic washing.
3. Induction of Contraction:
-
A contractile agent (agonist) such as carbachol or acetylcholine is added to the organ bath to induce a stable, submaximal contraction of the smooth muscle.
4. Application of Antagonist:
-
Once a stable contraction is achieved, the antagonist (umeclidinium or atropine) is added to the bath in a cumulative manner, with increasing concentrations.
-
The relaxation of the tracheal muscle is recorded as a decrease in tension.
5. Data Analysis:
-
Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the antagonist concentration.
-
From these curves, key parameters such as the IC50 (the concentration of antagonist that produces 50% of the maximal relaxation) can be determined.
-
For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the agonist concentration-response curve in the presence of different antagonist concentrations. This allows for the determination of the pA2 value, a measure of antagonist potency.
Radioligand Binding Assay for Receptor Affinity
This assay directly measures the affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the muscarinic receptor of interest are homogenized and centrifuged to isolate the cell membranes.
2. Binding Reaction:
-
The membranes are incubated with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) that binds to the muscarinic receptors.
-
Varying concentrations of the unlabeled competitor drug (umeclidinium or atropine) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Unbound radioligand is washed away.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Discussion and Conclusion
The presented data indicate that both umeclidinium and atropine are potent antagonists of muscarinic receptors. Based on the Ki values, umeclidinium exhibits a higher affinity for all muscarinic receptor subtypes compared to atropine. Specifically, umeclidinium shows particularly high affinity for the M3, M4, and M5 subtypes.
Functionally, the pA2 value for umeclidinium in human bronchial strips (9.5) suggests a very high potency in antagonizing carbachol-induced contraction. The pA2 values for atropine in various smooth muscle tissues are also high, generally in the range of 8.6 to 8.9, indicating its potent antagonist activity. A direct comparison of the pA2 values is challenging due to the different tissue preparations and agonists used in the cited studies. However, the available data suggest that umeclidinium is a highly potent muscarinic antagonist, likely with greater potency than atropine at the M3 receptor in airway smooth muscle.
The long-acting nature of umeclidinium is a key differentiator from atropine, making it more suitable for maintenance therapy in chronic respiratory diseases. This prolonged action is attributed to its slow dissociation from the muscarinic receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Intracellular interactions of umeclidinium and vilanterol in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular interactions of umeclidinium and vilanterol in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New developments in the combination treatment of COPD: focus on umeclidinium/vilanterol - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of Umeclidinium Bromide's Pharmacological Activity: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activity of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA), with other key LAMAs used in the treatment of chronic obstructive pulmonary disease (COPD). By examining experimental data from preclinical and clinical studies, we aim to elucidate the correlation between in vitro receptor binding and functional antagonism and in vivo clinical efficacy, primarily bronchodilation.
Executive Summary
This compound is a potent and long-acting antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2] Its high affinity for the M3 receptor, the primary mediator of bronchoconstriction in the airways, translates to a potent and sustained bronchodilator effect observed in vivo.[2] This guide presents a comparative analysis of umeclidinium with other LAMAs—tiotropium, glycopyrronium, and aclidinium—highlighting the key in vitro parameters that correlate with their clinical performance in terms of onset and duration of action.
Comparative In Vitro and In Vivo Performance
The pharmacological activity of LAMAs is primarily determined by their affinity for and dissociation kinetics from muscarinic receptors, particularly the M3 and M2 subtypes. High M3 receptor affinity and slow dissociation are desirable for a long duration of action. The following tables summarize the key in vitro and in vivo parameters for umeclidinium and its comparators.
Table 1: Comparative In Vitro Activity of Muscarinic Antagonists
| Compound | M3 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3 Functional Antagonism (pA2) | M3 Dissociation Half-Life (in vitro) |
| Umeclidinium | 0.06[3] | 0.15[3] | 9.6 - 10.6 | >600 minutes (in human bronchial strips) |
| Tiotropium | ~0.14 | ~0.34 | ~9.9 | Very slow |
| Glycopyrronium | ~0.4 - 1.0 | ~0.8 - 1.7 | ~9.2 | Fast |
| Aclidinium | ~0.2 | ~0.4 | ~9.4 | Rapid hydrolysis in plasma |
Table 2: Comparative In Vivo Pharmacological Activity of Muscarinic Antagonists
| Compound | Onset of Action | Duration of Action (Bronchodilation) | Clinically Effective Dose (Inhaled) | Key Clinical Outcome (Change in FEV1) |
| Umeclidinium | Fast | >24 hours | 62.5 µg once daily | Significant improvement in trough FEV1 vs. placebo |
| Tiotropium | Slower than aclidinium and glycopyrronium | ~24 hours | 5 µg or 18 µg once daily | Significant and sustained improvement in FEV1 |
| Glycopyrronium | Fast | ~24 hours | 50 µg once daily | Non-inferior to umeclidinium in trough FEV1 |
| Aclidinium | Fast | ~12 hours (requiring twice-daily dosing) | 400 µg twice daily | Comparable efficacy to once-daily LAMAs |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to establish the in vitro to in vivo correlation, the following diagrams illustrate the key pathways and experimental processes.
Caption: Umeclidinium's antagonism of M3 receptor signaling.
Caption: Workflow for establishing in vitro to in vivo correlation.
Detailed Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are overviews of the typical methodologies employed.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of umeclidinium and comparator compounds for the five human muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) engineered to express a specific human muscarinic receptor subtype.
-
Assay: A radiolabeled ligand with known affinity for the receptor (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (umeclidinium or comparator).
-
Detection: The amount of radioligand bound to the receptor is measured using scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (e.g., Calcium Flux Assay)
-
Objective: To measure the functional antagonism (pA2 or IC50) of the compounds at the M3 receptor.
-
Methodology:
-
Cell Culture: Cells expressing the M3 receptor are loaded with a calcium-sensitive fluorescent dye.
-
Assay: The cells are pre-incubated with varying concentrations of the antagonist (umeclidinium or comparator) before being stimulated with a muscarinic agonist like acetylcholine or carbachol.
-
Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye.
-
Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its potency. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated.
-
In Vivo Assessment of Bronchodilation (Clinical Trials)
-
Objective: To evaluate the efficacy and duration of action of inhaled umeclidinium in patients with COPD.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled clinical trials are conducted in patients with a diagnosis of moderate to severe COPD.
-
Intervention: Patients receive inhaled umeclidinium, a comparator LAMA, or a placebo, typically once daily.
-
Primary Endpoint: The primary measure of efficacy is the change from baseline in trough forced expiratory volume in one second (FEV1) after a specified treatment period (e.g., 12 or 24 weeks). FEV1 is measured using spirometry.
-
Secondary Endpoints: Other endpoints often include serial FEV1 measurements over 24 hours to assess onset and duration of action, patient-reported outcomes like the St. George's Respiratory Questionnaire (SGRQ) for quality of life, and safety assessments.
-
Correlation and Conclusion
The data strongly suggest a positive correlation between the in vitro pharmacological properties of this compound and its in vivo clinical efficacy. Its high affinity for the M3 receptor, coupled with slow dissociation kinetics, provides a potent and sustained antagonism of acetylcholine-induced bronchoconstriction. This in vitro profile is consistent with the long duration of action (>24 hours) and significant improvements in lung function (FEV1) observed in once-daily dosing in COPD patients.
When compared to other LAMAs, umeclidinium's in vitro characteristics place it among the most potent and long-acting agents. While glycopyrronium and aclidinium may have a faster onset of action, umeclidinium's prolonged receptor occupancy, similar to tiotropium, underpins its suitability for once-daily administration. The rapid plasma hydrolysis of aclidinium explains its shorter in vivo duration of action and the need for twice-daily dosing.
References
Umeclidinium/Vilanterol Combination Therapy Outperforms Monotherapy in Preclinical and Clinical Models
A comprehensive analysis of experimental data demonstrates the superior efficacy of the dual bronchodilator umeclidinium/vilanterol (UMEC/VI) over its individual components in various research models. This guide provides a detailed comparison of the combination therapy versus monotherapy, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
The combination of umeclidinium, a long-acting muscarinic antagonist (LAMA), and vilanterol, a long-acting β2-adrenergic agonist (LABA), has been shown to provide significant improvements in lung function in patients with Chronic Obstructive Pulmonary Disease (COPD) compared to either agent alone.[1][2][3] Preclinical studies using human airway smooth muscle cells (ASMCs) have elucidated the synergistic interactions at the cellular level that contribute to this enhanced bronchodilator effect.[4][5]
Enhanced Bronchodilation and Cellular Mechanisms
In vitro studies on human ASMCs have revealed that the combination of umeclidinium and vilanterol leads to a greater reduction in methacholine-induced calcium release compared to umeclidinium alone, indicating a synergistic interaction between the two signaling pathways. Furthermore, umeclidinium was found to reverse the cholinergic inhibition of vilanterol-induced cyclic adenosine monophosphate (cAMP) production, a key second messenger in smooth muscle relaxation. This interaction is crucial as it suggests that umeclidinium can enhance the bronchodilatory effect of vilanterol by counteracting the bronchoconstrictor signals.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies.
In Vitro Efficacy in Human Airway Smooth Muscle Cells
| Outcome Measure | Umeclidinium Monotherapy | Umeclidinium/Vilanterol Combination | Key Finding | Reference |
| Inhibition of Methacholine-induced [Ca2+]i release | Attenuated increase in [Ca2+]i | Greater reduction in [Ca2+]i release | The combination therapy is more effective at blocking bronchoconstrictor signaling. | |
| Vilanterol-induced cAMP production (in the presence of Methacholine) | N/A | Restored the magnitude of cAMP production | Umeclidinium reverses the inhibitory effect of cholinergic stimulation on β2-agonist signaling. | |
| RGS2 mRNA expression | N/A | Enhanced VI-induced expression | Potential for modulating G-protein signaling to enhance bronchodilation. |
Clinical Efficacy in Patients with COPD (Pooled Data from Randomized Controlled Trials)
| Endpoint | Umeclidinium/Vilanterol vs. Umeclidinium | Umeclidinium/Vilanterol vs. Vilanterol | Reference |
| Change from baseline in trough FEV1 (mL) | +52 mL to +84 mL | +95 mL to +165 mL | |
| 0-6h weighted mean FEV1 (mL) | +70 mL to +114 mL | +62 mL to +92 mL |
Signaling Pathways and Experimental Workflows
The synergistic effect of umeclidinium and vilanterol can be attributed to their complementary mechanisms of action on airway smooth muscle cells.
The following diagram illustrates a typical workflow for assessing bronchodilator efficacy in an ex vivo organ bath setup.
Experimental Protocols
Measurement of Intracellular Free Calcium ([Ca2+]i) in Human Airway Smooth Muscle Cells
This protocol is adapted from studies investigating the effect of bronchodilators on intracellular calcium signaling.
-
Cell Culture: Human airway smooth muscle cells (ASMCs) are cultured in Ham's F12 medium supplemented with 10% fetal bovine serum.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal520/AM) for 30-60 minutes at 37°C.
-
Baseline Measurement: After washing to remove extracellular dye, baseline fluorescence is recorded using a fluorescence imaging system.
-
Agonist Stimulation: A contractile agonist, such as methacholine, is added to the cells to induce an increase in intracellular calcium.
-
Drug Application: Umeclidinium, vilanterol, or the combination is added to the cells, and the change in fluorescence is continuously monitored.
-
Data Analysis: The ratio of fluorescence at different excitation or emission wavelengths is calculated to determine the intracellular calcium concentration. The inhibitory effect of the test compounds on the agonist-induced calcium increase is then quantified.
Measurement of Cyclic Adenosine Monophosphate (cAMP) Production
This protocol outlines a common method for quantifying cAMP levels in cultured cells.
-
Cell Seeding: ASMCs are seeded in 96-well or 384-well plates and grown to confluence.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Drug Treatment: Cells are treated with vilanterol, umeclidinium, the combination, or control compounds for a specified period. In studies investigating synergistic interactions, cells may be co-stimulated with a contractile agonist like methacholine.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the experimental samples is then interpolated from the standard curve and normalized to the protein concentration or cell number.
Conclusion
The available evidence from in vitro and clinical studies strongly supports the superior efficacy of the umeclidinium/vilanterol combination therapy compared to either monotherapy. The synergistic interactions at the cellular level, particularly the enhanced inhibition of bronchoconstrictor signaling and the restoration of β2-agonist-induced bronchodilation in the presence of cholinergic tone, provide a clear mechanistic basis for the observed clinical benefits. For researchers and drug development professionals, these findings highlight the value of dual-pharmacology approaches in the management of obstructive airway diseases. Further research in relevant animal models would be beneficial to fully elucidate the in vivo effects and translational potential of this combination therapy.
References
- 1. Efficacy and Safety of Umeclidinium/Vilanterol in Current and Former Smokers with COPD: A Prespecified Analysis of The EMAX Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Effect of ACTH on the relaxation of guinea pig trachea with various bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Delivery of a Fixed-Dose Combination of Fluticasone Furoate/Umeclidinium/Vilanterol from a Dry Powder Inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Umeclidinium Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Umeclidinium bromide, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD), requires specific disposal procedures due to its potential environmental impact.[1][2] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. According to safety data sheets (SDS), this compound is harmful if swallowed or inhaled and may cause skin and serious eye irritation.[3][4][5] It is also classified as very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat, should be worn at all times. All handling of the powdered form should be done in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.
In the event of a spill, the area should be evacuated, and the spill should be covered with a plastic sheet or tarp to minimize spreading. The spilled material should then be mechanically taken up and placed in an appropriate, labeled container for disposal. The contaminated surface should be thoroughly cleaned.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be carried out in accordance with all applicable regional, national, and local laws and regulations. Improper disposal, such as flushing down the drain, can lead to the contamination of water supplies and harm to aquatic ecosystems.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused or expired powder, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE (e.g., gloves, disposable lab coats), in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
2. Container Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed/Inhaled," "Environmental Hazard")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
3. Storage: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and drains. Ensure that the containers are kept closed except when adding waste.
4. Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound in the regular trash or pour it down the drain.
Environmental Impact and Ecotoxicity Data
This compound is recognized as being very toxic to aquatic life with long-lasting effects. The following table summarizes available ecotoxicity data.
| Endpoint | Organism | Value | Reference |
| 48-hour Acute Immobilisation (EC50) | Daphnia magna | 8.5 mg/L (95% CI: 5.0 – 14 mg freebase/L) | |
| No Observed Effect Concentration (NOEC) | Daphnia magna | 3.20 mg/L | |
| Lowest Observed Effect Concentration (LOEC) | Daphnia magna | 10.00 mg/L |
EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population over a specified period. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared with the control. LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance at which a statistically significant adverse effect is observed in the exposed population compared with the control.
Experimental Protocols for Environmental Risk Assessment
To assess the environmental risk of pharmaceutical compounds like this compound, standardized ecotoxicity tests are employed. The following are detailed methodologies for key experiments.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to freshwater invertebrates.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure:
-
At least five concentrations of the test substance, prepared in a suitable medium, are tested along with a control group.
-
A minimum of 20 daphnids, divided into at least four replicates of five, are used for each concentration and the control.
-
The daphnids are exposed in test vessels under controlled conditions of temperature (20 ± 2 °C) and light (16-hour light/8-hour dark photoperiod).
-
Observations are made at 24 and 48 hours to determine the number of immobilized daphnids. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
-
Endpoint: The primary endpoint is the EC50, the concentration that immobilizes 50% of the daphnids after 48 hours of exposure.
OECD Guideline 203: Fish, Acute Toxicity Test
This test assesses the acute lethal toxicity of a substance to fish.
-
Test Organism: Various fish species can be used, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Principle: Fish are exposed to the test substance for a 96-hour period, and mortalities are recorded.
-
Procedure:
-
A range of at least five concentrations of the test substance is prepared in a geometric series.
-
At least seven fish are used for each test concentration and for the control group.
-
The fish are exposed in test tanks under controlled conditions, including temperature, pH, and a defined photoperiod (e.g., 12-16 hours of light).
-
Mortalities are recorded at 24, 48, 72, and 96 hours.
-
-
Endpoint: The main endpoint is the LC50 (Median Lethal Concentration), the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
